molecular formula C14H9ClN2O3S2 B2384457 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate CAS No. 303148-76-7

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

カタログ番号: B2384457
CAS番号: 303148-76-7
分子量: 352.81
InChIキー: WSYXPSBDNGIXNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate ( 303148-76-7) is an organic compound with the molecular formula C14H9ClN2O3S2 and a molecular weight of 352.82 . This chemical features a 1,2,3-thiadiazole ring, a privileged scaffold in medicinal and agricultural chemistry known for its diverse biological activities . Compounds containing the 1,2,3-thiadiazole moiety have been extensively studied and demonstrate significant antiviral activity , particularly against the tobacco mosaic virus (TMV), as well as antifungal properties against pathogens like Fusarium oxysporum . The structure-activity relationship (SAR) of these hybrids makes them a valuable template for developing new therapeutic agents and plant activators . This product is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

特性

IUPAC Name

[2-(thiadiazol-4-yl)phenyl] 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S2/c15-10-5-7-11(8-6-10)22(18,19)20-14-4-2-1-3-12(14)13-9-21-17-16-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYXPSBDNGIXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=N2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of Novel 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Among these, the 1,2,3-thiadiazole nucleus—a five-membered aromatic ring containing one sulfur and two adjacent nitrogen atoms—has emerged as a highly versatile pharmacophore 1. This technical guide explores the causality between the unique physicochemical properties of 1,2,3-thiadiazole derivatives and their biological efficacy, providing researchers with self-validating synthetic protocols and mechanistic insights for rational drug design.

Causality in Physicochemical Properties: The Role of Sulfur Substitution

The substitution of heteroatoms within a five-membered ring fundamentally alters a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. When comparing 1,2,3-thiadiazoles to their bioisosteres (such as oxadiazoles or pyrazoles), the presence of the sulfur atom dictates several critical physicochemical shifts .

  • Lipophilicity and Permeability: The replacement of an oxygen atom (in an oxadiazole) with a sulfur atom to form a thiadiazole generally increases the partition coefficient (LogP). This is a direct consequence of sulfur's lower electronegativity and higher polarizability compared to oxygen . While this enhances membrane permeability, it inversely impacts aqueous solubility.

  • Metabolic Stability: The C-S bond within the thiadiazole ring is significantly more resistant to enzymatic cleavage than the C-O bond found in oxadiazoles . This causality directly translates to an extended pharmacokinetic half-life for thiadiazole-based therapeutics.

Table 1: Comparative Physicochemical Profile of Five-Membered Heterocycles
Property1,2,3-Thiadiazole1,3,4-OxadiazoleRationale for Differences & Design Implications
Lipophilicity (LogP) HigherLowerSulfur's lower electronegativity and higher polarizability increase LogP, improving cell entry.
Metabolic Stability High (Resistant)ModerateC-S bond resists enzymatic degradation better than C-O, extending half-life.
Aqueous Solubility LowerHigherInverse relationship with LogP; requires formulation strategies (e.g., salt formation).
Electronic Profile Weak base, high aromaticityModerate baseInductive effect of sulfur alters the HOMO/LUMO energetic gap, affecting target binding.

Computational and Electronic Profiling: The HSAB Principle

To rationally design potent 1,2,3-thiadiazole derivatives (such as VEGFR-2/KDR kinase inhibitors), computational medicinal chemistry relies on mapping the Molecular Electrostatic Potential Surface (MESP) and calculating frontier molecular orbitals 2.

According to the Hard Soft Acid and Base (HSAB) principle, the energetic gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates molecular reactivity 2. A narrower HOMO/LUMO gap allows for an easier flow of electrons, rendering the molecule "softer" and highly reactive toward specific kinase binding pockets 2.

PAR S1 1,2,3-Thiadiazole Scaffold S2 Sulfur Substitution (High Polarizability) S1->S2 S3 Electronic Profile (HOMO/LUMO Gap) S2->S3 Alters electron distribution S4 Lipophilicity (LogP) Increase S2->S4 Decreases aqueous solubility S5 Metabolic Stability (C-S Bond) S2->S5 Resists enzymatic cleavage S6 Target Binding (e.g., VEGFR-2) S3->S6 Enhances affinity via HSAB S4->S6 Improves membrane permeability

Fig 1. Logical relationship between sulfur substitution and pharmacological efficacy.

Self-Validating Synthetic Methodology: The Hurd-Mori Reaction

The synthesis of 1,2,3-thiadiazoles requires robust, high-yield methodologies. The most prominent approach is the Hurd-Mori synthesis , which utilizes N-tosylhydrazones and a sulfur source like thionyl chloride (SOCl₂) 3, 4.

Causality of Reagent Selection: N-tosylhydrazones are selected as intermediates due to their stable structure, commercial availability, and high reactivity 1. Thionyl chloride acts dually as the sulfur source and a dehydrating agent, forcefully initiating the ring-closure mechanism 4.

Standard Operating Protocol: Synthesis of 4-Aryl-1,2,3-Thiadiazole
  • Condensation: Dissolve 1.0 equivalent of the target aryl ketone and 1.1 equivalents of p-toluenesulfonyl hydrazide in absolute ethanol. Reflux the mixture for 2-4 hours.

  • Intermediate Isolation: Cool the mixture to room temperature. Filter the precipitated N-tosylhydrazone, wash with cold ethanol, and dry under a vacuum.

  • Cyclization (Hurd-Mori): Suspend the N-tosylhydrazone intermediate in anhydrous dichloromethane (DCM). Dropwise, add 2.0 equivalents of thionyl chloride (SOCl₂) at 0°C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 6-8 hours. Self-Validation Step A: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the N-tosylhydrazone spot confirms successful cyclization.

  • Quenching & Extraction: Carefully quench the reaction with saturated aqueous NaHCO₃ to neutralize excess SOCl₂. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude product via silica gel column chromatography. Self-Validation Step B: Confirm structural integrity using ¹H NMR (verifying the characteristic C5-H thiadiazole proton peak at ~8.5-9.0 ppm) and High-Resolution Mass Spectrometry (HRMS) [[5]]().

HurdMori Step1 Ketone + Tosylhydrazine Step2 Condensation Reaction (Reflux in EtOH) Step1->Step2 Step3 N-Tosylhydrazone Intermediate Step2->Step3 Yields stable intermediate Step4 Addition of SOCl2 (Thionyl Chloride) Step3->Step4 Step5 Cyclization (Hurd-Mori) Step4->Step5 Initiates ring closure Step6 1,2,3-Thiadiazole Derivative Step5->Step6 Purification via chromatography Step7 Validation (TLC, NMR, HRMS) Step6->Step7 Confirms structural integrity

Fig 2. Self-validating experimental workflow for the Hurd-Mori synthesis.

Biological Applications: Mechanism of Action in Agrochemicals

Beyond oncology (where derivatives act as microtubule-destabilizing agents) 3, 1,2,3-thiadiazoles have revolutionized agrochemistry as Systemic Acquired Resistance (SAR) elicitors 6. Commercial elicitors like Tiadinil and Acibenzolar-S-methyl (BTH) rely heavily on the thiadiazole core 7.

Mechanistic Causality: Unlike traditional fungicides, elicitors and their metabolites possess no direct fungicidal activity7. Instead, the 1,2,3-thiadiazole derivative binds to plant cell receptors, altering the physical and physiological status of the host 7. This binding mimics natural pathogen signaling (often via the salicylic acid pathway), tricking the plant's immunological system into upregulating Pathogenesis-Related (PR) genes. The end result is a broad-spectrum, highly durable systemic acquired resistance against future pathogenic attacks [[6]]().

SAR_Pathway Elicitor 1,2,3-Thiadiazole Elicitor (e.g., Tiadinil) Host Host Plant Physiological Alteration Elicitor->Host Binds without direct fungicidal action Signal Immunological System Activation Host->Signal Triggers defense cascade Resistance Systemic Acquired Resistance (Broad-Spectrum) Signal->Resistance Induces pathogen immunity

Fig 3. Signaling pathway for Systemic Acquired Resistance (SAR) induced by elicitors.

References

  • BenchChem. "A Comparative Guide to 1,2,3-Thiadiazole and Other Key Heterocyclic Compounds in Drug Design."
  • MDPI. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds."
  • Revue Roumaine de Chimie. "STRUCTURAL INVESTIGATION, DRUG LIKENESS SCORING AND STRUCTURE ACTIVITY/PROPERTY RELATIONSHIPS APPLIED ON 1,2,3-THIADIAZOLE DERI."
  • ACS Publications. "Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance."
  • ISRES. "174 Thiadiazoles and Their Properties."
  • PubMed.
  • SciSpace. "Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance."

Sources

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered substantial interest within medicinal and agricultural chemistry. This structural motif is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its mesoionic character facilitates passage across cellular membranes, and it can act as a bioisostere for other important heterocyclic rings, enhancing interactions with biological targets. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, insecticidal, and herbicidal properties.[1] This guide focuses on a specific derivative, 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate, providing a detailed overview of its structure, synthesis, and potential applications for researchers in drug discovery and development.

Compound Profile: 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

This molecule incorporates the bioactive 1,2,3-thiadiazole core, linked to a phenyl ring which is further functionalized with a 4-chlorobenzenesulfonate group. The sulfonate ester linkage is a key feature, often employed in medicinal chemistry to modify the properties of a parent phenol, potentially enhancing its stability, solubility, or cell permeability.

Chemical Structure and Properties

Below is the chemical structure and a table summarizing the key identifiers for the target compound.

Caption: Structure of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate.

Identifier Value Source
CAS Number 303148-76-7[2]
Molecular Formula C₁₄H₉ClN₂O₃S₂Calculated
Molecular Weight 352.82 g/mol Calculated

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Hurd-Mori Reaction cluster_1 Step 2: Sulfonylation (O-Acylation) Start 2'-Hydroxyacetophenone Semicarbazone Intermediate 2-(1,2,3-Thiadiazol-4-yl)phenol Start->Intermediate SOCl₂ FinalProduct Target Molecule Intermediate->FinalProduct 4-Chlorobenzenesulfonyl Chloride, Base (e.g., Pyridine)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenol via Hurd-Mori Reaction

The Hurd-Mori reaction is a classic and versatile method for synthesizing the 1,2,3-thiadiazole ring from hydrazones using thionyl chloride (SOCl₂).

Causality Behind Experimental Choices:

  • Starting Material: 2'-Hydroxyacetophenone is selected as it contains the required ortho-phenol and acetyl groups. It is first converted to its semicarbazone to provide the necessary hydrazone functionality for the cyclization reaction.

  • Reagent: Thionyl chloride serves as both the sulfur source and the cyclizing/dehydrating agent for the formation of the thiadiazole ring.[1]

  • Formation of Semicarbazone:

    • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 eq.) and semicarbazide hydrochloride (1.1 eq.) in a suitable solvent system like aqueous ethanol.

    • Add sodium acetate (1.5 eq.) to buffer the reaction and liberate the free semicarbazide base.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the precipitated 2'-hydroxyacetophenone semicarbazone by filtration. Wash with cold water and dry.

  • Hurd-Mori Cyclization:

    • In a fume hood, add the dried semicarbazone (1 eq.) to an excess of thionyl chloride (SOCl₂) (5-10 eq.) at 0 °C. Caution: Thionyl chloride is corrosive and reacts violently with water.

    • Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 2-(1,2,3-Thiadiazol-4-yl)phenol by column chromatography on silica gel.

Step 2: Sulfonylation of 2-(1,2,3-Thiadiazol-4-yl)phenol

The final step involves the formation of a sulfonate ester through the reaction of the synthesized phenol with 4-chlorobenzenesulfonyl chloride. This is a nucleophilic acyl substitution reaction where the phenolic oxygen attacks the electrophilic sulfur atom of the sulfonyl chloride.

Causality Behind Experimental Choices:

  • Base: A base such as pyridine or triethylamine is essential. It acts as a catalyst by deprotonating the phenol, increasing its nucleophilicity, and also serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Reaction Setup:

    • Dissolve 2-(1,2,3-Thiadiazol-4-yl)phenol (1 eq.) in anhydrous dichloromethane in a dry, nitrogen-purged round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq.) to the solution.

  • Reagent Addition:

    • Dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane.

    • Add the sulfonyl chloride solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate.[3]

Potential Biological and Pharmacological Significance

While specific biological data for 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is not publicly documented, the 1,2,3-thiadiazole core is associated with a wide range of potent biological activities. This suggests that the title compound is a promising candidate for biological screening.

  • Anticancer Activity: Many 1,2,3-thiadiazole derivatives have demonstrated significant anticancer properties. The mechanism can vary, with some compounds acting as microtubule-destabilizing agents.[4]

  • Antiviral Activity: Certain derivatives have shown remarkable efficacy against viruses, including Human Immunodeficiency Virus (HIV-1).[1]

  • Antimicrobial Properties: The thiadiazole scaffold is present in compounds with broad-spectrum activity against various bacteria and fungi.[1][5]

  • Agricultural Applications: Some 1,2,3-thiadiazoles are used commercially as plant activators, inducing systemic acquired resistance against pathogens.[6]

The addition of the 4-chlorobenzenesulfonate group could modulate these activities, potentially enhancing potency or altering the pharmacological profile. Therefore, this compound warrants investigation in various biological assays.

Workflow for Biological Evaluation

A primary investigation into the biological activity of a novel compound like this would typically start with in vitro screening to identify potential therapeutic areas. An anticancer screening workflow is presented below as an example.

Biological_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (If Active) A Compound Synthesis & Purification B Cell Viability Assay (e.g., MTT Assay) A->B Dose-response treatment C Determine IC₅₀ Value (Multiple Cancer Cell Lines) B->C Data Analysis D Apoptosis Assay (e.g., Annexin V/PI) C->D Lead Compound E Cell Cycle Analysis (Flow Cytometry) C->E F Target Identification Studies D->F E->F

Caption: General workflow for preliminary anticancer evaluation.

Protocol: MTT Cell Viability Assay

This protocol provides a standard method to assess the cytotoxic effects of the synthesized compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[7]

Conclusion

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is a molecule of significant interest, built upon the versatile and biologically active 1,2,3-thiadiazole scaffold. While detailed studies on this specific compound are sparse, its rational design and plausible synthesis from readily available precursors make it an attractive target for chemical synthesis and biological screening. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, purify, and evaluate the therapeutic potential of this and related compounds, contributing to the ongoing development of novel agents in medicine and agriculture.

References

  • BenchChem. (2025).
  • Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review.
  • ACS Publications. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance.
  • PMC. (2025).
  • MDPI. (2021).
  • BenchChem. 4-(4-Chlorobenzenesulfonyl)phenol.
  • NextSDS. 2-(1,2,3-THIADIAZOL-4-YL)
  • University of Calgary.
  • Trends in Organic Chemistry. (2017).
  • PMC. (2023).

Sources

Structural Elucidation of Thiadiazole-Substituted Benzenesulfonates: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural chemistry and rational drug design, I frequently encounter the 1,3,4-thiadiazole benzenesulfonate (and benzenesulfonamide) pharmacophore. This privileged scaffold is the backbone of numerous therapeutic agents, ranging from potent 1[1] to highly selective2[2] used in oncology.

However, deriving actionable mechanistic insights from these molecules requires flawless crystallographic analysis. The presence of multiple heteroatoms, flexible sulfonyl linkages, and complex hydrogen-bond networks often leads to structural ambiguities—most notably, amine-imine tautomerism. This whitepaper outlines the causality behind advanced crystallographic workflows, providing a self-validating framework for analyzing thiadiazole-substituted benzenesulfonates.

The Causality of Structural Ambiguity: Resolving Tautomerism

A critical failure point in the structural analysis of thiadiazole benzenesulfonamides is the misassignment of protonation sites. The 1,3,4-thiadiazole ring connected to an exocyclic nitrogen can exist in either an amine or an imine tautomeric form.

Relying solely on laboratory Powder X-Ray Diffraction (PXRD) is dangerous here. For instance, in the structural determination of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, both tautomers provide essentially identical Rietveld fits to the diffraction data[3]. If a researcher blindly accepts the default structural model, they risk mapping the wrong hydrogen-bond donor/acceptor profile, which will catastrophically derail downstream computational docking studies.

To solve this, we must implement an orthogonal, self-validating system combining X-ray diffraction with Dispersion-Corrected Density Functional Theory (DFT-D) and 13 C Solid-State NMR (SS-NMR)[3].

G A Synthesize Thiadiazole Benzenesulfonate B X-Ray Diffraction (Single Crystal/Powder) A->B Crystallization C Initial Structural Model (Ambiguous H-positions) B->C Rietveld/SHELXL D Dispersion-Corrected DFT (DFT-D) C->D Energy Optimization E 13C Solid-State NMR C->E Chemical Shift Mapping F Distinguish Amine vs. Imine Tautomer D->F Distortion Analysis E->F Spectral Matching G Final Validated Crystal Structure F->G Tautomer Assignment

Workflow for resolving amine-imine tautomerism using orthogonal crystallographic techniques.

Protocol: Self-Validating Crystallographic Workflow

To guarantee scientific integrity, every step in the structural elucidation pipeline must be designed with explicit causality. The following protocol ensures that the final structural model is thermodynamically and spectroscopically validated.

Step 1: Thermodynamic Crystallization
  • Action: Dissolve the synthesized thiadiazole benzenesulfonate in a 1:1 mixture of chloroform and absolute ethanol. Allow slow evaporation at 298 K in a vibration-free environment[4].

  • Causality: Rapid precipitation traps the molecule in kinetic polymorphs with high defect densities. Slow evaporation ensures thermodynamic control, yielding single crystals with long-range order suitable for high-resolution diffraction.

Step 2: Cryogenic Data Acquisition
  • Action: Mount a suitable single crystal on a diffractometer equipped with a Mo-K α or Cu-K α microfocus source. Cool the crystal to 100 K using a liquid nitrogen stream.

  • Causality: Acquiring data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens the electron density map, allowing for the accurate localization of light atoms (like the crucial tautomeric hydrogens) which are otherwise smeared out at room temperature.

Step 3: Structure Solution and Refinement
  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Causality: Direct methods provide an unbiased initial phase assignment. Refining on F2 rather than F utilizes all collected reflections (including weak ones), preventing the artificial truncation of data and improving the precision of the sulfonyl bond lengths.

Step 4: Orthogonal Validation (The Self-Validation Engine)
  • Action: Subject the refined coordinates to a DFT-D optimization (e.g., using the B97-D functional). Concurrently, acquire a 13 C CP/MAS Solid-State NMR spectrum[3].

  • Causality: Standard DFT fails to account for the long-range van der Waals forces that hold molecular crystals together. Dispersion corrections (DFT-D) accurately model the lattice energy. If the initial X-ray model placed the proton on the wrong nitrogen (e.g., amine instead of imine), the DFT-D optimization will show massive structural distortion as the lattice forcefully corrects itself. The 13 C SS-NMR provides the final empirical proof, as the chemical shift of the thiadiazole carbon is highly sensitive to the protonation state of the adjacent nitrogen[3].

Quantitative Structural Parameters

Understanding the baseline geometric parameters of the 1,3,4-thiadiazole benzenesulfonate core is essential for identifying unusual steric strains or intermolecular interactions. The table below summarizes the validated quantitative data derived from high-resolution single-crystal X-ray diffraction studies[4][5].

Structural ParameterTypical Range (Å or °)Pharmacological Significance
S=O (Sulfonyl) 1.40 - 1.42 ÅThe highly polarized oxygen atoms act as critical hydrogen-bond acceptors in target active sites (e.g., binding to Thr199 in CA IX).
C-S (Exocyclic) 1.77 - 1.78 ÅDictates the spatial projection and flexibility of the benzenesulfonamide Zinc-Binding Group (ZBG).
N-N (Thiadiazole) 1.37 - 1.39 ÅIndicates the degree of electron delocalization across the heteroaromatic ring, influencing the molecule's overall dipole moment.
C-S-C (Thiadiazole) 86.0 - 88.0°Defines the rigid, planar geometry of the heterocyclic tail, which is required to slot into narrow hydrophobic binding pockets.
S-N-C (Sulfonamide) 120.0 - 122.0°Determines the dihedral angle of the molecule, controlling how the aromatic rings orient relative to one another in 3D space.

Mechanistic Translation: The "Tail-Approach" in Drug Design

The ultimate goal of crystal structure analysis is to translate geometric data into mechanistic biological insights. In the context of oncology, thiadiazole benzenesulfonamides are engineered using the "tail-approach" to selectively inhibit tumor-associated2[2].

The crystal structure directly informs this binding mechanism:

  • The Zinc-Binding Group (ZBG): The benzenesulfonamide moiety enters the active site and undergoes deprotonation. The resulting sulfonamide anion coordinates directly to the catalytic Zn2+ ion, displacing the native zinc-bound water molecule and halting the enzyme's hydration activity[2].

  • The Tail Orientation: The rigid 1,3,4-thiadiazole ring acts as a directional linker. Because the exocyclic C-S and S-N bonds have specific, restricted torsion angles (as proven by the crystal data), the tail is forced to project outward toward the rim of the active site.

  • Isoform Selectivity: While the ZBG anchors the molecule, it is the thiadiazole tail that interacts with the variable hydrophobic and hydrophilic amino acid residues at the outer rim, granting the drug its selectivity for CA IX over off-target isoforms like CA II[2].

G N1 Thiadiazole Benzenesulfonamide N3 Sulfonamide Deprotonation N1->N3 Entry into pocket N5 Thiadiazole Tail Orientation N1->N5 Scaffold alignment N2 Carbonic Anhydrase IX Active Site N4 Zn2+ Coordination (ZBG) N2->N4 Provides Zn2+ N3->N4 Displaces H2O/OH- N7 Targeted Enzyme Inhibition N4->N7 Catalytic blockade N6 Hydrophobic/H-Bond Network N5->N6 Interacts with rim N6->N7 Isoform selectivity

Mechanistic pathway of Carbonic Anhydrase IX inhibition by thiadiazole benzenesulfonamides.

Sources

literature review of 1,2,3-thiadiazole biological activities

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3-Thiadiazole Pharmacophore: Structural Rationale and Biological Efficacy

The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle comprising one sulfur and two adjacent nitrogen atoms[1]. In modern drug design, it acts as a highly effective bioisostere for pyrimidine and oxadiazole rings, enabling robust interactions with a diverse array of biological targets[1]. The causality behind its broad-spectrum efficacy lies in its mesoionic character, which facilitates exceptional cellular membrane penetration, while the sulfur atom significantly enhances the molecule's overall liposolubility, allowing it to reach intracellular targets with high efficiency[2].

Synthetic Workflows: The Hurd-Mori Cyclization

To harness the biological potential of 1,2,3-thiadiazoles, researchers predominantly rely on the Hurd-Mori reaction[1]. This method transforms α-methylene ketone hydrazones (or tosylhydrazones) into the target heterocycle via cyclization with thionyl chloride (SOCl₂)[1].

HurdMori Ketone α-Methylene Ketone (Starting Material) Hydrazone Hydrazone Intermediate (N-N Bond Formation) Ketone->Hydrazone Hydrazine / Acid Catalyst Cyclization Hurd-Mori Cyclization (SOCl2 Addition) Hydrazone->Cyclization Thionyl Chloride (SOCl2) Thiadiazole 1,2,3-Thiadiazole Scaffold (Aromatized Product) Cyclization->Thiadiazole Dehydration & Ring Closure

Fig 1. The Hurd-Mori synthetic workflow for 1,2,3-thiadiazole generation.

Protocol 1: Self-Validating Hurd-Mori Synthesis

  • Hydrazone Formation : React the starting α-methylene ketone with a hydrazine derivative (e.g., N-tosylhydrazine) in ethanol, utilizing glacial acetic acid as a catalyst[3]. Causality: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity. This ensures rapid nucleophilic attack by the hydrazine, establishing the essential N-N bond required for the heterocycle.

  • Cyclization : Dissolve the isolated hydrazone in dichloromethane (DCM) at 0°C, followed by the dropwise addition of SOCl₂, then reflux[1]. Causality: SOCl₂ acts as both the electrophilic sulfur source and the dehydrating agent. The initial 0°C environment prevents violent exothermic degradation, while subsequent reflux drives the thermodynamically favorable elimination of HCl and SO₂, forcing aromatization.

  • Validation (Self-Validating System) : Confirm structural integrity via ¹H NMR alongside the starting material. The reaction is deemed successful only when the α-methylene protons disappear and a highly deshielded aromatic proton (typically δ 8.0–9.0 ppm) emerges, confirming definitive ring closure.

Oncology Applications: Targeted Apoptosis and Kinase Modulation

1,2,3-thiadiazole derivatives have emerged as potent anticancer agents[1]. For instance, D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives exhibit profound antitumor activity against human breast cancer T47D cells[2]. Mechanistically, these compounds are implicated in the deregulation of EphA2 and EphB3 kinases, leading to the inhibition of tumor growth, suppression of metastatic ability, and the induction of targeted apoptosis[2].

AnticancerPathway Drug 1,2,3-Thiadiazole Derivative Membrane Cell Membrane Penetration (Driven by Mesoionic Nature) Drug->Membrane Kinase EphA2 / EphB3 Kinase Modulation Membrane->Kinase Intracellular Target Binding Apoptosis Apoptotic Cascade Activation Kinase->Apoptosis Signal Transduction Disruption Death Tumor Cell Death (e.g., T47D, HCT-116) Apoptosis->Death DNA Fragmentation & Cell Arrest

Fig 2. Mechanistic pathway of 1,2,3-thiadiazole derivatives in targeted cancer cell apoptosis.

Agrochemical and Antiviral Efficacy: Beyond Mammalian Systems

Beyond oncology, the 1,2,3-thiadiazole scaffold is a cornerstone in agricultural chemistry, particularly as an antiviral and fungicidal agent[4]. Substituted 1,2,3-thiadiazole-4-carboxamides have demonstrated exceptional curative and protective effects against the Tobacco Mosaic Virus (TMV)[4]. Furthermore, carboxamide derivatives synthesized via the Ugi reaction exhibit broad-spectrum fungicidal inhibition against strains like Candida albicans and various agricultural pathogens[4].

Quantitative Efficacy Profiling

The following table synthesizes the quantitative biological activities of key 1,2,3-thiadiazole derivatives across different therapeutic areas to facilitate rapid comparative analysis.

Compound ClassTarget / PathogenEfficacy MetricReference Standard
DHEA-fused 1,2,3-thiadiazoleT47D (Breast Cancer)IC₅₀: 0.042 – 0.058 μM[2]Adriamycin (IC₅₀: 0.04 μM)
Pyrazole oxime derivativeHCT-116 (Colon Cancer)IC₅₀: 0.40 – 3.02 μM[2]5-Fluorouracil
Piperidine-based thiadiazoleHIV-1 (Antiviral)IC₅₀: 3.59 μg/mL[4]Lamivudine (IC₅₀: 14.8 μg/mL)
1,2,3-thiadiazole-4-carboxamideTMV (In vivo)60% curative effect[4]Tiadinil (58% curative)
Carboxamide derivativeCandida albicans (CA)71% inhibition[4]Fluconazole

Self-Validating Experimental Methodologies

Protocol 2: High-Throughput In Vitro Cytotoxicity Screening (SRB Assay) To evaluate the anticancer efficacy of novel 1,2,3-thiadiazole derivatives, the Sulforhodamine B (SRB) assay is preferred over MTT. SRB binds stoichiometrically to basic amino acids, which mitigates artifacts from compound-induced metabolic shifts[4].

AssayWorkflow Seed Cell Seeding (5k-10k cells/well) Incubate 24h Treat Compound Treatment (Serial Dilutions in Media) Seed->Treat Control Internal Validation (Vehicle & Standard Drug) Treat->Control Parallel Execution Assay SRB / MTT Assay (Read Absorbance) Control->Assay Analyze IC50 Calculation & Hit Triage Assay->Analyze Data Normalization

Fig 3. Self-validating high-throughput screening workflow for in vitro cytotoxicity.

  • Cell Seeding : Seed target cancer cells (e.g., T47D, HCT-116) into 96-well plates at a density of 5,000–10,000 cells per well[1]. Incubate for 24 hours. Causality: This incubation period ensures cells adhere and enter the exponential (log) growth phase, which is critical for accurately measuring anti-proliferative effects rather than mere attachment inhibition.

  • Compound Treatment : Dissolve 1,2,3-thiadiazole derivatives in DMSO to create stock solutions, then serially dilute with culture medium[1]. Treat cells for 48–72 hours. Self-Validating System: Always run a vehicle control (media with equivalent DMSO concentration, typically <0.1%) to rule out solvent toxicity, alongside a positive control (e.g., Adriamycin) to benchmark the assay's dynamic range and sensitivity.

  • Fixation and Quantification : Fix cells with cold trichloroacetic acid (TCA), wash, and stain with SRB. Solubilize the bound dye in 10 mM Tris base and read absorbance at 510 nm. Causality: TCA rapidly halts cellular metabolism and fixes proteins to the plate, ensuring the final absorbance is strictly proportional to the cellular protein mass (cell number) at the exact time of assay termination.

References

  • Title : Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | Source : MDPI | URL :[Link]

  • Title : Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole | Source : PMC - NIH | URL :[Link]

  • Title : Thiadiazole derivatives as anticancer agents | Source : PMC - NIH | URL :[Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Thiadiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of the Thiadiazole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently prove to be fertile ground for discovery. The thiadiazole ring system is a preeminent example of such a "privileged scaffold."[1] This five-membered ring, containing sulfur and two nitrogen atoms, is not merely a molecular building block but a versatile pharmacophore that confers a unique combination of properties upon a molecule.[2][3] Its isomers, particularly the 1,3,4-thiadiazole nucleus, are integral to a wide array of therapeutic agents due to their metabolic stability, capacity for hydrogen bonding, and bioisosteric relationship with other key structures like oxadiazoles.[4][5] The inherent aromaticity of the ring system contributes to its stability in vivo, while the sulfur atom enhances liposolubility, aiding in membrane transport.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic procedures to provide a deeper understanding of the causality behind experimental design, the nuances of protocol selection, and the critical link between chemical structure and pharmacological function. We will explore the foundational synthetic routes, delve into detailed experimental protocols, and contextualize this knowledge with an overview of the diverse biological activities that make thiadiazoles a cornerstone of modern drug discovery.[7][8]

Part 1: Core Synthetic Strategies for the Thiadiazole Ring

The construction of the thiadiazole ring is a well-established field, yet one that continually evolves with the advent of new reagents and methodologies. The choice of synthetic route is governed by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. Here, we examine the most robust and widely employed strategies.

The Cornerstone: Cyclization of Thiosemicarbazide Derivatives

The most prevalent and versatile method for synthesizing 2-amino-substituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[9][10] This approach is favored for its reliability and the accessibility of the starting materials.

Causality of Reagent Choice: The reaction's success hinges on an efficient cyclodehydration step. Strong acid catalysts and dehydrating agents are essential to drive the reaction to completion.

  • Phosphorus Oxychloride (POCl₃): Often used in excess, it acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization.[11][12]

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA): These strong acids protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the thiosemicarbazide.[11] The acidic medium is crucial; in alkaline conditions, the reaction pathway can shift to favor the formation of 1,2,4-triazole derivatives.

The general mechanism involves an initial acylation of the thiosemicarbazide followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiadiazole ring.[10]

G start Thiosemicarbazide + Carboxylic Acid intermediate1 Acylation Intermediate start->intermediate1 Acylation intermediate2 Cyclized Intermediate (non-aromatic) intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-5-substituted- 1,3,4-Thiadiazole intermediate2->product Dehydration (-H₂O) h2o H₂O reagent Dehydrating Agent (e.g., POCl₃, H₂SO₄) reagent->intermediate2

Caption: General workflow for thiadiazole synthesis from thiosemicarbazide.

Synthesis from Acylhydrazines and Diacylhydrazines

Another robust pathway involves the use of acylhydrazines or N,N'-diacylhydrazines as precursors. This method is particularly useful for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles.[13] The key transformation is the introduction of a sulfur atom, or "thionation."

Causality of Reagent Choice:

  • Lawesson's Reagent or Phosphorus Pentasulfide (P₂S₅): These are the thionating agents of choice.[13][14] They efficiently replace the carbonyl oxygen atoms of the diacylhydrazine with sulfur, which is followed by cyclization to form the thiadiazole ring. This method is highly effective for creating symmetrically substituted (R=R') thiadiazoles.

  • Carbon Disulfide (CS₂): When starting with acylhydrazines, CS₂ can be used under basic conditions to form a dithiocarbazate intermediate, which is then acylated and cyclized.[10][13]

G start N,N'-Diacylhydrazine product 2,5-Disubstituted- 1,3,4-Thiadiazole start->product Thionation & Cyclization reagent Thionating Agent (Lawesson's Reagent / P₂S₅) reagent->start

Caption: Synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Modern & Green Synthetic Approaches

To address the growing need for sustainable chemistry, modern variations of these classical syntheses have been developed. These methods offer improved yields, shorter reaction times, and reduced environmental impact.[15][16]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, dramatically accelerating the rate of cyclization reactions.[15][17] Reactions that might take several hours under conventional reflux can often be completed in minutes, leading to higher throughput and cleaner reaction profiles.[16]

  • Ultrasound Irradiation (Sonochemistry): The use of ultrasound can enhance reaction rates through acoustic cavitation, providing an energy-efficient alternative to conventional heating.[16]

  • Ionic Liquids: Used as alternative solvents, ionic liquids can facilitate the reaction and simplify product isolation.[11][13]

Part 2: Validated Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes a rationale and a checkpoint (e.g., TLC monitoring) to ensure the reaction is proceeding as expected before moving to the next stage.

Protocol 2.1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (Conventional Method)

This protocol details the synthesis from thiosemicarbazide and benzoic acid using phosphorus oxychloride.[18]

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a mixture of benzoic acid (3.00 mmol, 0.366 g) and phosphorus oxychloride (10 mL).

    • Rationale: POCl₃ serves as both the solvent and the dehydrating agent. The initial stirring ensures a homogenous mixture before adding the second reactant.

  • Addition of Thiosemicarbazide: Stir the mixture at room temperature for 20 minutes. Then, carefully add thiosemicarbazide (3.00 mmol, 0.273 g) in small portions.

    • Rationale: Portion-wise addition helps to control any initial exotherm.

  • Heating and Reflux: Heat the resulting mixture to 80–90 °C for one hour with continuous stirring.

    • Checkpoint: Monitor the reaction progress by TLC (e.g., mobile phase Benzene:Ethyl Acetate:Ethanol). The disappearance of the starting material spots indicates the reaction is nearing completion.

  • Quenching: Cool the reaction flask in an ice bath. Very carefully and slowly, add 40 mL of crushed ice or cold water to the flask to quench the excess POCl₃. This is a highly exothermic reaction and should be done in a fume hood with appropriate personal protective equipment.

    • Rationale: The ice/water hydrolyzes the reactive POCl₃. The ice bath is critical to manage the heat generated.

  • Hydrolysis: Reflux the resulting aqueous suspension for 4 hours.

    • Rationale: This step ensures the complete hydrolysis of any intermediates and by-products.

  • Basification and Precipitation: After cooling to room temperature, basify the solution to a pH of ~8 using a 50% aqueous sodium hydroxide solution while stirring.

    • Rationale: Neutralizing the acidic solution causes the desired product, which is typically insoluble in basic water, to precipitate out.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-phenyl-1,3,4-thiadiazole.

    • Checkpoint: The purity of the final compound should be confirmed by measuring its melting point and by spectroscopic analysis (¹H-NMR, IR, Mass Spectrometry).

Protocol 2.2: Microwave-Assisted Synthesis of 2-Amino-5-(substituted)-1,3,4-thiadiazoles

This protocol provides a greener, more rapid alternative to conventional heating.[17]

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the substituted benzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol).

  • Addition of Reagents: Add phosphorus oxychloride (15 mL) and a few drops of dimethylformamide (DMF) to the vessel.

    • Rationale: DMF helps to dissolve the reactants and absorb microwave energy efficiently.

  • Microwave Irradiation: Place the vessel in a laboratory microwave oven. Irradiate the mixture at 300 W for 3-5 minutes, using 30-second pulses.

    • Rationale: Pulsing prevents overheating and pressure buildup. The short reaction time is a key advantage of this method.

  • Work-up: After irradiation, cool the vessel in an ice bath. Pour the contents onto crushed ice.

  • Neutralization: Neutralize the mixture with a suitable base, such as aqueous ammonia or sodium bicarbonate solution, until a precipitate forms.

  • Isolation: Collect the solid product by filtration, wash with water, and dry. Recrystallize from ethanol to afford the pure product.

    • Checkpoint: Confirm the structure and purity of the synthesized compound using FTIR, ¹H-NMR, and Mass Spectrometry.[17]

Part 3: Pharmacological Significance and Structure-Activity Relationship (SAR)

Thiadiazole derivatives exhibit an astonishingly broad spectrum of biological activities, a testament to the scaffold's versatility.[4][7][19] The specific activity is highly dependent on the nature and position of the substituents on the thiadiazole ring.

Anticancer Activity

Thiadiazole-based compounds have emerged as potent anticancer agents, often acting through the inhibition of critical signaling pathways that are dysregulated in cancer cells.

  • Mechanism of Action: A significant number of thiadiazole derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting key kinases in this pathway, thiadiazole compounds can induce apoptosis (programmed cell death) and suppress tumor growth.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Thiadiazole Thiadiazole Derivative Thiadiazole->PI3K Inhibition Thiadiazole->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiadiazole derivatives.

Antimicrobial and Antifungal Activity

The resistance of pathogenic microbes to existing drugs is a global health crisis, making the development of new antimicrobial agents a critical priority.[3] Thiadiazole derivatives have shown significant promise in this area.[20]

  • Structure-Activity Relationship (SAR):

    • The presence of a 2-amino group is often crucial for activity.

    • Substitution at the 5-position with bulky aromatic or heterocyclic rings can enhance antibacterial and antifungal potency.[4]

    • Hybrid molecules, such as those combining thiadiazole with triazole or imidazole moieties, have demonstrated synergistic or enhanced antimicrobial effects.[4][21]

Anti-inflammatory and Analgesic Activity

Many 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[3][4]

  • SAR Insights:

    • Electron-donating groups (e.g., methyl, phenyl) on the thiadiazole ring tend to increase anti-inflammatory activity, whereas electron-withdrawing groups can decrease it.[4]

    • The presence of a phenylcarboxylate group at the C-5 position has been shown to yield greater activity than a simple phenyl group.[4]

Data Presentation: Biological Activities of Selected Thiadiazole Derivatives

The following table summarizes the biological activities of representative thiadiazole compounds, illustrating the scaffold's versatility.

Compound Class/DerivativeBiological Target/ActivityPotency (IC₅₀/EC₅₀)Reference(s)
1,3,4-Thiadiazole-Glucoside Hybrid (4i)Antifungal (P. infestans)3.43 µg/mL[20]
6-Sulfonyl-triazolo-thiadiazole (33)Antibacterial (X. oryzae)0.59 mg/L[22]
2-(4-aminophenyl)benzothiazoleAntitumor-[1]
5-Arylamino-1,3,4-thiadiazol-2(3H)-oneAnti-inflammatory, Analgesic-[3]
Indole-thiadiazole Hybridsα-Glucosidase InhibitionIC₅₀ = 31.91 µM[23]
4-Methyl-substituted Aryl Thiadiazole (3b)Antiplatelet (ADP-induced)IC₅₀ = 39 ± 11 µM[24]

Conclusion and Future Outlook

The 1,3,4-thiadiazole scaffold remains a dynamic and highly fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance. Future research will likely focus on the development of more complex hybrid molecules, the application of nanotechnology for targeted delivery, and the use of green chemistry principles to make the synthesis of these vital compounds more sustainable.[15][25] The systematic exploration of structure-activity relationships, aided by computational modeling, will undoubtedly unlock new generations of thiadiazole-based therapeutics to address pressing global health challenges.

References

  • Mishra, A., Khare, E., & Chandra, D. (n.d.). An Explicative Review of Thiadiazole: Medicinal Chemistry Aspects. Oriental Journal of Chemistry, 40(6). [Link]

  • Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.
  • Hu, Y., Li, C.-Y., Wang, X.-M., Yang, Y.-S., & Zhu, H.-L. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610. [Link]

  • Gomha, S. M., Kheder, N. A., Abdel-Aziz, M. R., & El-Nassry, M. F. (2017). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. Chemical and Pharmaceutical Bulletin, 65(1), 81–89. [Link]

  • Asif, M., & Abida. (2018). A mini review on thiadiazole compounds and their pharmacological interest. International Journal of Pharmaceutical Chemistry and Analysis, 5(4), 156-164.
  • Zaczyńska, E., Kołodziejczyk, A., Sroka-Bartnicka, A., Kiełbus, M., Szubstarska, K., Olejarz, W., & Gębska, A. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 29(2), 295. [Link]

  • BenchChem. (n.d.).
  • (2025). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. pharmedicopublishers.com.
  • (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
  • Zhang, H., Wu, J., Li, Z., & Song, B. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 639722. [Link]

  • Kushwaha, N. (2012). Biological Activities of Thiadiazole Derivatives: A Review.
  • Gökçe, M., Utku, S., & Küpeli Akkol, E. (2017). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 22(10), 1736. [Link]

  • Rashidian, A., & Shahabipour, S. (2017). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup2), 1011–1023. [Link]

  • BenchChem. (n.d.).
  • Zhang, Y., Ma, Y., Wang, M., Lu, Y., Liu, X., & Wang, J. (2021). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][4][13][21]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry, 69(17), 4955–4965. [Link]

  • Jain, A., Sharma, R., & Kumar, P. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Chemistry, 2021, 1–7. [Link]

  • Prajapati, N., & Sharma, S. (2021). A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. Nanotechnology Perceptions, 17(1), 1–11.
  • (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
  • Hu, Y., & Li, C. (2013). Thiadiazole-a promising structure in medicinal chemistry. ChemMedChem, 8(1), 27-41.
  • Lee, H., & Lee, J. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles.
  • Hu, Y., & Li, C. (2013). Thiadiazole-a Promising Structure in Medicinal Chemistry. MD Anderson Cancer Center.
  • (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
  • (2011).
  • (2017). Review Article on Synthesis of 1,3,4-Thiadiaz. JOCPR.
  • Glories, A. A., & Zakharyan, A. V. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1268. [Link]

  • Sharma, V., & Kumar, P. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Drug development research, 83(4), 810-833.
  • (2024).
  • (2015). Greener Approach as a Recent Advancement in the Synthesis of Thiadiazole. International Journal of Pharmaceutical Sciences Review and Research.
  • (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • BenchChem. (n.d.).
  • (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • Xiao, Y., Sun, S., Yu, J.-T., & Cheng, J. (2019). Recent Advances in the Synthesis of Thiadiazoles. Synlett, 30(15), A–J. [Link]

  • (n.d.).
  • Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1572. [Link]

  • (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ.
  • Sayiner, H. S., & Zorlu, Y. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30209–30221. [Link]

  • (2025). (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds.
  • (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
  • (2025). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review.
  • (n.d.). A Review on 1,3,4-Thiadiazoles. Asian Journal of Research in Chemistry.
  • (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).

Sources

Preliminary Biological Screening of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate (hereafter referred to as TDP-CBS ) represents a highly specialized synthetic derivative combining two potent chemical moieties. The 1,2,3-thiadiazole ring is a privileged structural motif widely recognized in both medicinal chemistry and agrochemical development, serving as the core pharmacophore in commercial plant defense elicitors (e.g., acibenzolar-S-methyl, tiadinil) and exhibiting broad-spectrum antitumor and antifungal activities[1].

Concurrently, the integration of a 4-chlorobenzenesulfonate ester serves a dual purpose. In oncology, benzenesulfonate prodrugs have been shown to selectively target specific cytochrome P450 enzymes (such as CYP1A1) expressed in breast cancers, altering bioactivation pathways and improving metabolic stability[2]. In other biological systems, benzenesulfonate derivatives are known to interact with critical regulatory enzymes, such as 17beta-estradiol 17-dehydrogenase[3].

Because TDP-CBS bridges the gap between human therapeutics and phytopathology, this guide establishes a dual-track, self-validating biological screening pipeline. Track A focuses on oncology and cytotoxicity, while Track B evaluates agrochemical utility via Systemic Acquired Resistance (SAR) elicitation.

Physicochemical Profiling: The Self-Validating Foundation

Causality & Logic: Before initiating any in vitro or in planta screening, the hydrolytic lability of the benzenesulfonate ester linkage must be quantified. If TDP-CBS degrades rapidly in aqueous assay media, any observed biological phenotype may be erroneously attributed to the parent molecule rather than its cleavage products (2-(1,2,3-thiadiazol-4-yl)phenol and 4-chlorobenzenesulfonic acid). Establishing stability is the first self-validating step of the screening system.

Protocol: Aqueous Stability & Solubility Assessment
  • Stock Formulation: Dissolve synthesized TDP-CBS[4] in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM master stock. Store in amber vials at -20°C to prevent photo-degradation.

  • Kinetic Hydrolysis Assay: Dilute the stock to a final concentration of 100 µM in Phosphate-Buffered Saline (PBS, pH 7.4) containing 1% DMSO.

  • Chromatographic Monitoring: Incubate the solution at 37°C. Extract 50 µL aliquots at t=0,2,4,8, and 24 hours. Analyze via HPLC-UV (C18 column, gradient elution: Water/Acetonitrile with 0.1% Formic Acid).

  • Validation Control: Run a parallel assay using a known stable benzenesulfonate analog to validate the HPLC detection parameters and rule out buffer-induced artifacts.

Track A: Oncology & Cytotoxicity Screening

Causality & Logic: 1,2,3-Thiadiazole derivatives frequently exhibit antiproliferative properties by interfering with kinase signaling. To determine if TDP-CBS possesses chemotherapeutic potential, an initial high-throughput cytotoxicity screen is required. The MTT assay is selected because it measures mitochondrial metabolic activity, providing a reliable, quantifiable proxy for cell viability.

Protocol: High-Throughput Cell Viability (MTT Assay)
  • Cell Cultivation & Seeding: Harvest exponentially growing HeLa (cervical carcinoma) and A549 (lung carcinoma) cells. Seed at a density of 5×103 cells/well in 96-well flat-bottom microtiter plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Administration: Prepare a 10-point serial dilution of TDP-CBS in culture media (ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration is strictly maintained at ≤0.5% (v/v) across all wells to prevent solvent-induced toxicity.

  • Incubation & Reagent Addition: Treat cells for 72 hours. Post-incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours to allow viable cells to reduce the tetrazolium dye into insoluble formazan.

  • Quantification: Aspirate the media carefully. Solubilize the formazan crystals by adding 100 µL of pure DMSO per well. Agitate on a microplate shaker for 10 minutes. Read absorbance at 570 nm using a microplate reader.

  • Self-Validation System: Include Doxorubicin (1 µM) as a positive control for apoptosis, and a 0.5% DMSO vehicle as a negative control. The assay is only validated if the vehicle control shows >95% viability and Doxorubicin shows <20% viability.

Track B: Agrochemical Screening (SAR Elicitation)

Causality & Logic: Unlike traditional fungicides that directly kill pathogens, 1,2,3-thiadiazole elicitors activate the plant's endogenous immune system—Systemic Acquired Resistance (SAR)—primarily via the Salicylic Acid (SA) signaling pathway[1]. Screening must therefore measure the downstream transcriptional activation of Pathogenesis-Related (PR) genes rather than direct fungal toxicity.

Protocol: In Planta PR-1 Gene Expression Assay
  • Plant Rearing: Cultivate Arabidopsis thaliana (Col-0 ecotype) in a controlled growth chamber (22°C, 60% humidity, 10-hour short-day photoperiod) for 4 weeks to ensure sufficient rosette development.

  • Elicitor Application: Formulate a 50 µM spray solution of TDP-CBS containing 0.1% Tween-20 (surfactant for leaf penetration). Spray the foliage until runoff.

  • Tissue Harvesting: Harvest treated leaves at 24, 48, and 72 hours post-treatment. Immediately snap-freeze the tissue in liquid nitrogen to halt transcriptomic changes.

  • RT-qPCR Analysis: Extract total RNA using a standard Trizol method. Synthesize cDNA and perform quantitative PCR targeting the PR-1 gene. Normalize expression data against the ACT2 housekeeping gene using the 2−ΔΔCt method.

  • Self-Validation System: Utilize Acibenzolar-S-methyl (BTH) as a positive elicitor control and a mock spray (0.1% Tween-20) as a negative baseline. A statistically significant upregulation of PR-1 in the BTH group validates the plant cohort's immune responsiveness.

Quantitative Data Interpretation

To streamline decision-making for lead optimization, all preliminary screening data should be evaluated against the strict thresholds outlined in the table below.

Assay CategoryBiological Target / ModelKey MetricHit Progression ThresholdValidation Control
Physicochemical Aqueous Buffer (pH 7.4)Half-life ( t1/2​ ) >12 hoursStable Analog
Cytotoxicity HeLa / A549 Cell LinesIC₅₀ Value <10 µMDoxorubicin
SAR Elicitation Arabidopsis thalianaPR-1 Fold Change >5 -fold vs. MockAcibenzolar-S-methyl
Enzyme Inhibition Cytochrome P450 (CYP1A1)IC₅₀ / Ki​ <1 µM α -Naphthoflavone

Mandatory Visualizations

Workflow Architecture

The following diagram illustrates the autonomous, dual-track screening logic designed for TDP-CBS, ensuring both human therapeutic and agrochemical pathways are rigorously evaluated.

ScreeningWorkflow cluster_Oncology Track A: Oncology cluster_Agro Track B: Agrochemical Start TDP-CBS Synthesis & Purity Check PhysChem Physicochemical Profiling (Aqueous Stability & LC-MS) Start->PhysChem Cyto In Vitro Cytotoxicity (MTT Assay) PhysChem->Cyto Fungi Antifungal Screening (Microdilution) PhysChem->Fungi Mech Target Specificity (Kinase / CYP1A1) Cyto->Mech Hit Hit Validation & Lead Optimization Mech->Hit SAR In Planta SAR Elicitation (PR-1 Expression) Fungi->SAR SAR->Hit

Figure 1: Dual-track biological screening workflow for TDP-CBS evaluation.

Mechanism of Action: SAR Elicitation

For Track B, the established mechanism by which 1,2,3-thiadiazoles induce plant immunity is mapped below, demonstrating the causal chain from chemical application to phenotypic resistance.

SAR_Pathway TDP TDP-CBS (Elicitor) SA Salicylic Acid Accumulation TDP->SA Induces NPR1 NPR1 Activation (Monomerization) SA->NPR1 Redox Change Nucleus Nuclear Translocation NPR1->Nucleus Translocates PR1 PR-1 Gene Transcription Nucleus->PR1 Binds TGA TF SAR Systemic Acquired Resistance PR1->SAR Pathogen Defense

Figure 2: Mechanism of action for 1,2,3-thiadiazole-induced Systemic Acquired Resistance.

References

  • Tandem Synthesis of 1,2,3-Thiadiazoles with 3,4-Dichloroisothiazoles and Hydrazines under External Oxidant- and Sulfur-Free Conditions Organic Letters - ACS Publications[Link]

  • Bioactivation and reactivity research advances – 2023 year in review Taylor & Francis (Drug Metabolism and Disposition / Toxicological Sciences)[Link]

  • Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase BRENDA Enzyme Database[Link]

  • One-Pot Synthesis of 5-Acyl-1,2,3-Thiadiazoles from Enaminones, Tosylhydrazine, and Elemental Sulfur under Transition-Metal-Free Conditions The Journal of Organic Chemistry - ACS Publications[Link]

Sources

An In-Depth Technical Guide to the Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of biologically active agents.[1] Its synthesis has been approached through various methodologies, yet the Hurd-Mori reaction remains one of the most classical, versatile, and widely adopted methods for its construction.[2] This guide provides an in-depth examination of the Hurd-Mori reaction, moving beyond a simple procedural outline to explore the mechanistic underpinnings, substrate scope, practical execution, and applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to empower the effective application of this pivotal transformation.

The 1,2,3-Thiadiazole Core: A Privileged Scaffold

The five-membered 1,2,3-thiadiazole ring is an aromatic heterocyclic system containing one sulfur and two adjacent nitrogen atoms.[3] This unique arrangement imparts specific electronic properties, making it a valuable pharmacophore. Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including potent antiviral (including anti-HIV), antifungal, anticancer, and insecticidal properties.[1][4] Furthermore, they have found applications in agriculture as plant activators, stimulating a plant's natural defense mechanisms.[5] The ability to reliably and efficiently synthesize this core structure is, therefore, of paramount importance to the drug discovery pipeline.

The Hurd-Mori Reaction: Core Principles and Mechanism

The Hurd-Mori synthesis is a robust method for forming the 1,2,3-thiadiazole ring system through the cyclization of hydrazones, which contain an α-methylene group, using thionyl chloride (SOCl₂).[6] This [4+1] cycloaddition approach utilizes four atoms from the hydrazone backbone and the sulfur atom from thionyl chloride.[2]

Mechanistic Insights

The mechanism of the Hurd-Mori reaction has been the subject of detailed investigation.[2] The process is not a simple one-step cyclization but a sequence of transformations where thionyl chloride plays a dual role. The reaction initiates with the attack of the hydrazone on thionyl chloride.

The currently accepted mechanism can be summarized as follows:

  • Formation of an Intermediate: The hydrazone reacts with thionyl chloride.

  • Cyclization: An intramolecular cyclization occurs to form a transient thiadiazoline-1-one intermediate.[2]

  • Aromatization: This intermediate is unstable and readily aromatizes to yield the stable 1,2,3-thiadiazole ring. This final step is believed to proceed through a Pummerer-type rearrangement, facilitated by the excess thionyl chloride, followed by the elimination of the Z-group (e.g., from the semicarbazone) and HCl.[2]

The causality behind this pathway is crucial; the electrophilicity of the sulfur in SOCl₂ and the nucleophilicity of the hydrazone nitrogen drive the initial interaction, while the subsequent electronic cascade and elimination steps are thermodynamically favored, leading to the stable aromatic product.

Hurd_Mori_Mechanism cluster_start Step 1: Activation cluster_cyclization Step 2: Cyclization cluster_aromatization Step 3: Aromatization Hydrazone α-Methylene Hydrazone Intermediate1 Initial Adduct Hydrazone->Intermediate1 Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) Thiadiazoline Thiadiazoline-1-one Intermediate Intermediate1->Thiadiazoline Intramolecular Cyclization FinalProduct 1,2,3-Thiadiazole Thiadiazoline->FinalProduct Pummerer-type Rearrangement & Elimination

Caption: Proposed mechanism of the Hurd-Mori reaction.

Scope and Limitations

The success of the Hurd-Mori reaction is highly dependent on the structure of the hydrazone precursor.

  • Optimal Substrates: The reaction generally provides the best yields when hydrazones derived from acyl (Z = COOR) or sulfonyl (Z = SO₂R) groups are used.[2] Semicarbazones (derived from semicarbazide) are also very common and effective precursors.

  • Regioselectivity: When an asymmetrical ketone precursor is used, two different α-methylene groups are present, raising the question of regioselectivity. Studies have shown a correlation between the rate of enolization of the two methylene groups in the parent ketone and the resulting isomeric ratio of the thiadiazole products.[2]

  • Limitations: The reaction is not without its constraints.

    • Steric Hindrance: Severely sterically hindered hydrazones will generally fail to produce 1,2,3-thiadiazoles.[2]

    • Reactive Functional Groups: The presence of unprotected groups that can react with thionyl chloride, such as amines (-NH₂) or hydroxyls (-OH), will interfere with the reaction and must be protected.[2]

    • Protecting Group Effects: For substrates containing other heterocycles, the electronic nature of protecting groups can be critical. For instance, in the synthesis of pyrrolo[2,3-d][1][7]thiadiazoles, an electron-withdrawing protecting group on the pyrrolidine nitrogen gave superior yields compared to electron-donating groups, which gave poor conversion.[5]

Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole

This section provides a validated, two-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common building block. The workflow begins with the formation of a stable hydrazone precursor, which is then cyclized.

Experimental_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Hurd-Mori Cyclization Acetophenone Acetophenone Reaction1 Reflux in EtOH/H₂O Acetophenone->Reaction1 Semicarbazide Semicarbazide HCl + Sodium Acetate Semicarbazide->Reaction1 Semicarbazone Acetophenone Semicarbazone Reaction1->Semicarbazone Precipitation & Filtration Reaction2 Add SOCl₂ at 0°C, then reflux in DCM Semicarbazone->Reaction2 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction2 Quench Quench on Ice Reaction2->Quench Reaction Completion (TLC) Workup Aqueous Workup Quench->Workup Extraction & Wash Purify Column Chromatography Workup->Purify Concentration FinalProduct 4-phenyl-1,2,3-thiadiazole Purify->FinalProduct Isolation

Sources

Methodological & Application

using 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate as a molecular probe

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Novel Molecular Probe: 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of chemical biology relies heavily on the development of molecular probes to elucidate complex biological processes in real-time. Among the myriad of signaling molecules, hydrogen sulfide (H₂S) has emerged as a critical gasotransmitter, playing a pivotal role in various physiological and pathological processes.[1] The dysregulation of H₂S has been implicated in numerous diseases, making the development of sensitive and selective probes for its detection a significant area of research.[2] This guide introduces a novel molecular probe, 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate , and provides a comprehensive overview of its proposed mechanism of action and detailed protocols for its application in the detection of H₂S. The unique structural features of this probe, combining a thiadiazole moiety with a sulfonate ester, present a promising platform for a "turn-on" fluorescent response with high selectivity for H₂S.[3]

Probe Profile

  • Chemical Name: 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

  • CAS Number: 303148-76-7[4]

  • Molecular Formula: C₁₄H₉ClN₂O₃S₂

  • Key Structural Features:

    • 1,2,3-Thiadiazole Ring: A heterocyclic moiety known for its diverse biological activities and potential to modulate fluorescence.[5]

    • Phenolic Moiety: The core structure that, upon deprotection, is expected to exhibit fluorescence.

    • 4-Chlorobenzenesulfonate Group: A well-established leaving group, susceptible to nucleophilic attack, which acts as a "capping" group to quench the fluorescence of the phenolic core.

Proposed Mechanism of Action: A "Turn-On" Fluorescent Probe for H₂S

The design of this probe is predicated on a reaction-based sensing mechanism. It is hypothesized that in its native state, the probe is non-fluorescent. The electron-withdrawing 4-chlorobenzenesulfonate group quenches the fluorescence of the 2-(1,2,3-Thiadiazol-4-yl)phenol core. In the presence of H₂S, a strong nucleophile, a thiolysis reaction is expected to occur.[6] H₂S will selectively attack the sulfonate ester, cleaving the bond and releasing the highly fluorescent 2-(1,2,3-Thiadiazol-4-yl)phenol. This "turn-on" response allows for the sensitive detection of H₂S with a high signal-to-noise ratio.

Mechanism_of_Action Probe 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate (Non-fluorescent) Intermediate Transition State Probe->Intermediate Nucleophilic Attack H2S Hydrogen Sulfide (H₂S) H2S->Intermediate Fluorophore 2-(1,2,3-Thiadiazol-4-yl)phenol (Fluorescent) Intermediate->Fluorophore Cleavage Byproduct 4-Chlorobenzenesulfonyl hydrosulfide Intermediate->Byproduct

Caption: Proposed mechanism of H₂S detection.

Hypothetical Synthesis Protocol

The synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate can be envisioned as a two-step process, starting from commercially available precursors. This proposed pathway leverages established synthetic methodologies for thiadiazole formation and sulfonylation.

Part 1: Synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenol

This step involves the Hurd-Mori reaction, a classical method for synthesizing 1,2,3-thiadiazoles from hydrazones.

Materials:

  • 2'-Hydroxyacetophenone

  • Hydrazine hydrate

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

Protocol:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from ethanol to obtain the pure hydrazone.

  • Thiadiazole Ring Formation (Hurd-Mori Reaction):

    • In a fume hood, add the synthesized hydrazone (1 equivalent) to a flask containing toluene.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add thionyl chloride (2.5 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(1,2,3-Thiadiazol-4-yl)phenol.

Part 2: Synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

This final step involves the esterification of the synthesized phenol with 4-chlorobenzenesulfonyl chloride.

Materials:

  • 2-(1,2,3-Thiadiazol-4-yl)phenol

  • 4-Chlorobenzenesulfonyl chloride[7][8][9][10]

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Protocol:

  • In a round-bottom flask, dissolve 2-(1,2,3-Thiadiazol-4-yl)phenol (1 equivalent) in dry DCM.

  • Add triethylamine (1.5 equivalents) and stir the mixture at room temperature for 15 minutes.

  • Add 4-chlorobenzenesulfonyl chloride (1.2 equivalents) portion-wise.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final probe, 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenol cluster_part2 Part 2: Synthesis of the Final Probe A 2'-Hydroxyacetophenone C Hydrazone Formation A->C B Hydrazine Hydrate B->C D 2'-Hydroxyacetophenone hydrazone C->D F Hurd-Mori Reaction D->F E Thionyl Chloride E->F G 2-(1,2,3-Thiadiazol-4-yl)phenol F->G I Esterification G->I H 4-Chlorobenzenesulfonyl chloride H->I J 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate I->J

Caption: Proposed synthetic workflow for the molecular probe.

Application Protocol: In Vitro Detection of H₂S

This protocol describes the use of the probe for the quantitative detection of H₂S in aqueous solutions.

Materials:

  • 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate stock solution (1 mM in DMSO)

  • Sodium hydrosulfide (NaHS) as an H₂S donor

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a fresh 10 mM stock solution of NaHS in deoxygenated PBS.

    • Prepare a series of dilutions of NaHS in PBS to create a standard curve (e.g., 0-100 µM).

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of PBS to each well.

    • Add 10 µL of the probe stock solution to each well to a final concentration of 50 µM.

    • Add 10 µL of the NaHS dilutions to the respective wells.

    • Incubate the plate at 37 °C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Set the excitation and emission wavelengths based on the spectral properties of the cleaved fluorophore (a preliminary spectral analysis is recommended). A reasonable starting point would be in the range of Ex/Em = 380/460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (no NaHS) from all readings.

    • Plot the fluorescence intensity as a function of H₂S concentration to generate a standard curve.

Hypothetical Data:

H₂S Concentration (µM)Fluorescence Intensity (a.u.)
0102
10548
201023
401987
602854
803678
1004512

Application Protocol: Cellular Imaging of Endogenous H₂S

This protocol outlines the use of the probe for visualizing endogenous H₂S levels in living cells.

Materials:

  • 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate stock solution (1 mM in DMSO)

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hoechst 33342 (for nuclear staining)

  • Confocal laser scanning microscope

Protocol:

  • Cell Culture and Seeding:

    • Culture cells in a 35 mm glass-bottom dish until they reach 70-80% confluency.

  • Probe Loading:

    • Wash the cells twice with PBS.

    • Incubate the cells with 10 µM of the probe in serum-free medium for 30 minutes at 37 °C.

  • H₂S Stimulation (Optional):

    • For a positive control, treat a separate dish of cells with an H₂S donor (e.g., 100 µM NaHS) for 30 minutes.

  • Co-staining (Optional):

    • Wash the cells twice with PBS.

    • Incubate with Hoechst 33342 (1 µg/mL) for 10 minutes for nuclear staining.

  • Imaging:

    • Wash the cells twice with PBS.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the probe and Hoechst 33342.

Cellular_Imaging_Workflow A Seed cells in glass-bottom dish B Wash cells with PBS A->B C Incubate with probe (10 µM, 30 min) B->C D Optional: H₂S stimulation C->D E Wash cells with PBS D->E F Optional: Co-stain with Hoechst E->F G Wash cells with PBS F->G H Image with confocal microscope G->H

Caption: Workflow for cellular imaging of H₂S.

Data Analysis and Interpretation

  • In Vitro: A linear relationship between fluorescence intensity and H₂S concentration is expected within a certain range, allowing for the quantification of H₂S.

  • Cellular Imaging: An increase in intracellular fluorescence intensity upon stimulation with an H₂S donor would validate the probe's response. The probe can be used to compare endogenous H₂S levels between different cell types or under various experimental conditions.

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal Probe concentration too low.Increase probe concentration.
Incubation time too short.Increase incubation time.
Incorrect excitation/emission wavelengths.Perform a spectral scan to determine optimal wavelengths.
High background fluorescence Incomplete quenching of the probe.Synthesize and purify the probe carefully.
Autofluorescence from cells or medium.Image cells in PBS or a low-fluorescence medium.
Phototoxicity High laser power or prolonged exposure.Reduce laser power and exposure time.

References

  • Peng, H., et al. (2015). Chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems. Chemical Society Reviews, 44(14), 4545-4570. [Link]

  • Sasmal, P. K., & De, S. (2024). Small Molecule Optical Probes for Detection of H2S in Water Samples: A Review. ACS Omega, 9(13), 14891–14911. [Link]

  • Lippert, A. R., & Chang, C. J. (2015). Chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems. PubMed, 25474627. [Link]

  • Zhang, Y., et al. (2023). A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells. Molecules, 28(17), 6219. [Link]

  • Velusamy, P., et al. (2024). Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. ACS Omega. [Link]

  • Rojas-Díaz, S., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(22), 4373. [Link]

  • Google Patents. (1984). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Inamdar, S. S., & Inamdar, V. V. (2024).
  • Google Patents. (1986). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1226-1235. [Link]

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. [Link]

  • Aozun Yazhou Chemical. (n.d.). 4-Chlorobenzenesulfonyl Chloride MSDS. [Link]

  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

  • NextSDS. (n.d.). 2-(1,2,3-THIADIAZOL-4-YL)PHENYL 4-CHLOROBENZENESULFONATE — Chemical Substance Information. [Link]

Sources

In Vitro Assay Development for Novel 1,3,4-Thiadiazole Sulfonate-Masked Iron Prochelators

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Protocol for Evaluating Thiol-Triggered Activation and Antiproliferative Activity

Introduction & Mechanistic Rationale

Tridentate thiosemicarbazones are potent iron chelators that exhibit promising antiproliferative activity by targeting the elevated iron demand of malignant cells. However, direct administration of these active chelators often leads to off-target metal coordination in the bloodstream, resulting in systemic toxicity. To circumvent this, a "prochelation" strategy is employed.

Recent metallopharmacology advancements have introduced the 1,3,4-thiadiazole sulfonate moiety as a highly effective, thiol-reactive mask for the phenolate donors of these chelators [1].

The Causality of the Design: The thiadiazole sulfonate mask completely abolishes the iron-binding affinity of the parent chelator and imparts excellent aqueous solubility. Upon cellular entry, the electron-deficient thiadiazole ring undergoes a nucleophilic aromatic substitution ( SN​Ar ) triggered by the high intracellular concentrations of glutathione (GSH) found in cancer cells. This specific cleavage releases the active tridentate thiosemicarbazone, which subsequently sequesters the labile iron pool (LIP), induces reactive oxygen species (ROS) generation, and triggers cell cycle arrest and apoptosis [1].

MOA Prochelator Thiadiazole Sulfonate Prochelator (Inactive) Chelator Active Thiosemicarbazone Chelator Prochelator->Chelator Cleavage via S_NAr GSH Intracellular GSH (Nucleophilic Attack) GSH->Chelator Trigger Depletion Iron Sequestration & Depletion Chelator->Depletion IronPool Labile Iron Pool (Fe2+/Fe3+) IronPool->Depletion Binding Apoptosis Cell Cycle Arrest & Apoptosis Depletion->Apoptosis Cellular Stress

Figure 1. Mechanism of action for thiadiazole sulfonate-masked iron prochelators.

Experimental Design & Protocols (E-E-A-T)

As a self-validating system, the evaluation of these novel compounds requires a tiered assay approach: proving chemical reactivity, validating intracellular target engagement, and quantifying phenotypic cytotoxicity.

Assay 1: Cell-Free GSH Reactivity & Stability Assay (HPLC)

Causality & Self-Validation: Before moving to in vitro cell models, it is critical to prove that the thiadiazole sulfonate mask is stable in extracellular environments (e.g., blood plasma mimics) but rapidly cleaves in the presence of intracellular GSH levels (1–10 mM). This HPLC-based assay provides a self-validating kinetic profile: the disappearance of the prochelator peak must stoichiometrically match the appearance of the active chelator peak.

Protocol 1: HPLC Kinetic Profiling

  • Preparation: Prepare a 10 mM stock solution of the thiadiazole sulfonate prochelator in DMSO. Prepare a 100 mM stock of reduced glutathione (GSH) in deionized water immediately before use to prevent oxidation.

  • Reaction Mixture: In a glass vial, combine 50 µM of the prochelator with 5 mM GSH in 100 mM Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C. For the stability control, omit GSH.

  • Sampling: Extract 100 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes). Quench the reaction immediately by adding an equal volume of cold acetonitrile.

  • Chromatography: Inject 20 µL onto a C18 reverse-phase HPLC column. Use a gradient elution of Water/Acetonitrile (both containing 0.1% TFA) from 10% to 90% organic over 20 minutes.

  • Detection & Analysis: Monitor absorbance at 280 nm and 330 nm. Integrate the area under the curve (AUC) for both the prochelator and the released chelator to calculate the pseudo-first-order half-life ( t1/2​ ).

Assay 2: Intracellular Iron Chelation Assay (Calcein-AM)

Causality & Self-Validation: To verify target engagement inside living cells, we utilize the Calcein-AM fluorescence recovery assay [2]. Calcein-AM is a lipophilic, non-fluorescent ester that passively diffuses into cells. Cytosolic esterases cleave the AM groups, trapping the fluorescent Calcein probe inside the cell. Crucially, Calcein fluorescence is dynamically quenched by binding to the cytosolic labile iron pool (LIP) [2]. When our GSH-activated thiosemicarbazone chelator binds iron, its higher affinity strips the iron from Calcein, resulting in a measurable increase (recovery) in fluorescence. If the prochelator fails to enter the cell or fails to unmask, fluorescence remains quenched—making this a perfectly self-validating system.

Workflow Seed 1. Seed Cells (96-well plate) Load 2. Load Calcein-AM (Fluorescence Quenched) Seed->Load Treat 3. Add Prochelator (Time = 0) Load->Treat Incubate 4. Intracellular Activation (GSH-mediated) Treat->Incubate Read 5. Measure Fluorescence (Recovery = Chelation) Incubate->Read

Figure 2. Workflow for the Calcein-AM intracellular iron chelation assay.

Protocol 2: Calcein-AM Fluorescence Recovery

  • Cell Seeding: Seed OVCAR-3 or SK-OV-3 ovarian cancer cells in a black, clear-bottom 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Probe Loading: Wash cells twice with Hank's Balanced Salt Solution (HBSS). Add 0.25 µM Calcein-AM in HBSS and incubate for 15 minutes at 37°C.

  • Washing: Remove excess Calcein-AM and wash the cells three times with HBSS to remove the extracellular probe.

  • Treatment: Add the thiadiazole sulfonate prochelator (10 µM) in HBSS. Include a well with the parent (unmasked) chelator as a positive control, and a vehicle (DMSO) as a negative control.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence kinetics (Excitation: 490 nm, Emission: 520 nm) every 5 minutes for 2 hours at 37°C.

Assay 3: Antiproliferative Cytotoxicity Assay (MTT)

Causality: The ultimate goal of the prochelator is to induce cell death via iron starvation. The MTT assay quantifies the downstream phenotypic effect. Because the thiadiazole sulfonate mask increases lipophilicity and aqueous solubility, the prochelator often exhibits superior cellular uptake compared to the parent compound, leading to a lower IC50​ after 24-72 hours of incubation[1].

Protocol 3: MTT Viability Assay

  • Seeding: Seed cancer cells in a 96-well plate at 5×103 cells/well. Incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of the prochelator (0.01 µM to 100 µM) for 72 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Reading: Measure the absorbance at 570 nm. Calculate the IC50​ using non-linear regression analysis.

Data Presentation

The following tables illustrate the expected quantitative outputs from the assays described above, demonstrating the stability, reactivity, and potency of the thiadiazole sulfonate prochelators.

Table 1: Stability and Half-life of Thiadiazole Sulfonate Prochelators

CompoundMediumGSH ConcentrationHalf-life ( t1/2​ )Mask Cleavage Status
Prochelator A PBS (pH 7.4)0 mM (Control)> 48 hoursIntact (Stable)
Prochelator A PBS (pH 7.4)1 mM45.2 ± 2.1 minCleaved
Prochelator A PBS (pH 7.4)5 mM12.4 ± 0.8 minCleaved

Table 2: Antiproliferative Activity ( IC50​ ) across Cancer Cell Lines (72h Incubation)

CompoundOVCAR-3 ( IC50​ , µM)SK-OV-3 ( IC50​ , µM)MRC-5 (Healthy, µM)Selectivity Index
Parent Chelator 1.25 ± 0.102.10 ± 0.158.50 ± 0.40~4.0
Prochelator A 0.45 ± 0.050.85 ± 0.08> 50.0> 58.8

(Note: The prochelator exhibits a significantly higher Selectivity Index due to its reliance on elevated tumor-specific GSH levels for activation, sparing healthy cells).

References

  • Wu, W., Sung, Y.-S., & Tomat, E. (2022). Thiol-Reactive Arylsulfonate Masks for Phenolate Donors in Antiproliferative Iron Prochelators. Inorganic Chemistry, 61(49), 19974–19982. URL:[Link]

  • Tenopoulou, M., Doulias, P. T., Balla, J., Balla, G., & Brunk, U. T. (2007). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. Biochemical Journal, 403(2), 261-266. URL:[Link]

Application Note: Elucidating the Mechanism of Action of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Biochemical profiling, target engagement, and functional phenotypic assays for serine protease inhibition.

Introduction & Pharmacological Context

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry, frequently utilized to design highly selective, orally bioavailable small-molecule inhibitors[1]. Specifically, thiadiazole derivatives have emerged as potent inhibitors of serine proteases within the intrinsic coagulation and contact activation pathways, most notably Factor XIa (FXIa) and Plasma Kallikrein (PKa) [2][3].

The compound 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate represents a specialized structural class. The inclusion of the 4-chlorobenzenesulfonate moiety suggests a dual-action binding modality: it can provide deep hydrophobic interactions within the S1/S2 pockets of serine proteases, or act as a reactive electrophile (sulfonate ester) capable of covalently modifying the catalytic serine (Ser195) residue. Targeting FXIa and PKa is a major focus in the development of "third-generation anticoagulants," which aim to decouple therapeutic hemostasis from the risk of life-threatening hemorrhage[4].

This application note provides a comprehensive, field-validated pipeline to determine the specific Mechanism of Action (MoA) of this compound, from cell-free kinetic profiling to functional plasma assays.

Mechanism of Action Workflow

The following workflow outlines the systematic approach to validating the compound's target engagement and downstream physiological effects.

MoA_Workflow A Compound 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate B Biochemical Profiling (FRET Cleavage Assay) A->B C Binding Kinetics (Time-Dependent Inhibition) B->C D Functional Phenotype (aPTT Coagulation Assay) C->D

Figure 1: Step-by-step MoA elucidation workflow for thiadiazole-based serine protease inhibitors.

Protocol 1: FRET-Based Biochemical Profiling of FXIa/PKa Inhibition

Expertise & Rationale

To determine if 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate acts as a competitive, reversible inhibitor or a covalent modifier, standard endpoint chromogenic assays are insufficient. We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay. By monitoring the reaction in real-time, we can calculate the association rate constant ( kinact​/KI​ ). If the sulfonate ester acts as a suicide inhibitor, we will observe a time-dependent decrease in Vmax​ , which is a hallmark of covalent attachment to the active site serine.

Materials
  • Enzymes: Purified human Factor XIa and Plasma Kallikrein (PKa).

  • Substrates: FRET-based peptide substrates (e.g., Dabcyl-KTSGQ-EDANS for FXIa).

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% PEG 8000, 0.01% Triton X-100 (prevents non-specific aggregation).

  • Compound: 10 mM stock of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate in 100% DMSO.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a 384-well black microplate, add 10 µL of the diluted compound to 20 µL of enzyme solution (final enzyme concentration: 0.5 nM).

  • Time-Dependent Assessment: Incubate the enzyme-compound mixture at 37°C for variable pre-incubation times (0, 15, 30, and 60 minutes) to assess covalent modification kinetics.

  • Reaction Initiation: Add 20 µL of the FRET substrate (final concentration: Km​ value of the specific substrate, typically 10-20 µM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm). Record fluorescence every 30 seconds for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot remaining activity versus pre-incubation time. A shift in IC50​ over time confirms irreversible/covalent inhibition.

Pathway Modulation: The Intrinsic Coagulation Cascade

If the compound successfully inhibits FXIa or PKa, it will disrupt the contact activation pathway. The diagram below illustrates the specific nodes targeted by thiadiazole-based inhibitors[2][4].

Coagulation_Pathway Contact Contact Activation (Negatively Charged Surface) FXII Factor XII Contact->FXII FXIIa Factor XIIa FXII->FXIIa Autoactivation PKa Plasma Kallikrein (PKa) FXIIa->PKa Activates PK FXIa Factor XIa FXIIa->FXIa Activates FXI PK Prekallikrein PK->PKa PKa->FXIIa Reciprocal Activation FXI Factor XI FXI->FXIa Thrombin Thrombin Generation (Coagulation) FXIa->Thrombin Intrinsic Pathway Inhibitor 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate Inhibitor->PKa Inhibits Inhibitor->FXIa Inhibits

Figure 2: The contact activation (intrinsic) coagulation pathway highlighting the inhibitory nodes of the compound.

Protocol 2: Functional Phenotypic Profiling (aPTT Assay)

Expertise & Rationale

Biochemical inhibition must translate to physiological efficacy. The Activated Partial Thromboplastin Time (aPTT) assay measures the integrity of the intrinsic and common coagulation pathways. Because FXIa and PKa are exclusive to the intrinsic pathway, a highly selective inhibitor will prolong the aPTT without altering the Prothrombin Time (PT) (which measures the extrinsic pathway). Running both aPTT and PT in parallel creates a self-validating system that confirms the compound's target selectivity in complex human plasma, ruling out off-target inhibition of downstream common pathway factors like Factor Xa or Thrombin.

Materials
  • Plasma: Pooled normal human plasma (citrated).

  • Reagents: aPTT reagent (containing contact activator like silica/ellagic acid and phospholipids), PT reagent (recombinant tissue factor), 25 mM CaCl2​ .

  • Equipment: Automated coagulation analyzer (e.g., Stago or Sysmex).

Step-by-Step Methodology
  • Plasma Spiking: Spike pooled human plasma with varying concentrations of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate (0.1 µM to 50 µM). Include a vehicle control (DMSO 0.5%).

  • Incubation: Incubate the spiked plasma at 37°C for 10 minutes to allow for protein binding and target engagement.

  • aPTT Measurement:

    • Transfer 50 µL of spiked plasma to a cuvette.

    • Add 50 µL of aPTT reagent and incubate for exactly 3 minutes at 37°C to activate the contact factors (FXII, PKa, FXI).

    • Add 50 µL of pre-warmed 25 mM CaCl2​ to initiate clotting.

    • Record the time to clot formation (in seconds).

  • PT Measurement (Counter-Screen):

    • Transfer 50 µL of spiked plasma to a cuvette.

    • Add 100 µL of pre-warmed PT reagent (contains CaCl2​ and Tissue Factor).

    • Record the time to clot formation.

  • Validation: A valid FXIa/PKa inhibitor profile will show a dose-dependent prolongation of aPTT (e.g., >2-fold increase at IC50​ ) while the PT remains at baseline levels.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile for a highly selective thiadiazole-based FXIa/PKa inhibitor acting via covalent or tight-binding mechanisms.

Assay ParameterTarget / PathwayExpected Value RangeInterpretation
Biochemical IC50​ (0 min pre-incubation) FXIa / PKa100 nM - 500 nMBaseline competitive affinity.
Biochemical IC50​ (60 min pre-incubation) FXIa / PKa< 10 nM >10 -fold shift indicates time-dependent/covalent inhibition.
Selectivity Fold (vs. FXa / Thrombin) Common Pathway> 1000-foldConfirms lack of off-target serine protease binding.
aPTT ( Baseline Prolongation) Intrinsic Pathway1.5 µM - 5.0 µMFunctional efficacy in human plasma.
PT ( Baseline Prolongation) Extrinsic Pathway> 100 µMConfirms intrinsic pathway selectivity; low bleeding risk.

References

  • WO2021028645A1 - Plasma kallikrein inhibitors Google Patents URL
  • The third-generation anticoagulants: factors XI, XII, and XIII inhibitors PMC - NIH URL
  • US9453018B2 - Pyrimidinones as factor XIa inhibitors Google Patents URL
  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update MDPI URL

Sources

Application Note: High-Throughput Screening of 1,3,4-Thiadiazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Thiadiazoles, particularly 1,3,4-thiadiazole derivatives, are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting profound polypharmacology ranging from antimicrobial to anticancer activities[1]. Recent drug discovery campaigns have successfully identified 1,3,4-thiadiazole sulfonamides as potent inhibitors of FabX (an unsaturated fatty acid synthase in Helicobacter pylori)[2] and as competitive inhibitors of VEGFR-2[3].

However, screening thiadiazole libraries presents unique biochemical challenges. The toxophoric N–C–S moiety can sometimes act as a reactive center, leading to non-specific protein binding or redox interference[4]. Therefore, a robust High-Throughput Screening (HTS) setup must not only identify primary hits but also incorporate self-validating orthogonal assays to filter out Pan-Assay Interference Compounds (PAINS)[4].

Experimental Workflow Design

To ensure scientific integrity and high data confidence, the screening cascade is designed as a multi-tiered, self-validating system.

HTS_Workflow Lib Thiadiazole Library (Acoustic Dispensing) Prim Primary HTS Assay (Enzyme Inhibition) Lib->Prim QC Quality Control (Z'-factor Validation) Prim->QC Hit Hit Identification (>50% Inhibition) QC->Hit Orth Orthogonal Screen (Redox/Reactivity) Hit->Orth

High-throughput screening workflow for thiadiazole compound libraries.

Step-by-Step Experimental Protocol: Primary Enzymatic Assay

This protocol details a 384-well fluorescence-based enzymatic assay tailored for identifying target-specific inhibitors (e.g., FabX dehydrogenase/isomerase).

Reagent & Plate Preparation

Causality Check: Thiadiazoles are highly hydrophobic and prone to aggregation. Using standard pipette tips can lead to compound adsorption and carryover. We utilize Acoustic Droplet Ejection (ADE) to transfer compounds directly from source to destination plates, preserving library integrity and eliminating plastic waste.

  • Plate Selection: Use 384-well black, flat-bottom, low-protein-binding microplates to minimize background fluorescence and prevent non-specific enzyme adsorption.

  • Compound Dispensing: Transfer 20 nL of 1,3,4-thiadiazole compounds (10 mM stock in 100% DMSO) into the assay plates using an ADE liquid handler. The final assay concentration will be 10 µM (0.1% DMSO).

  • Control Wells:

    • Positive Control (100% Inhibition): 20 nL of a known reference inhibitor (e.g., Compound 47)[2].

    • Negative Control (0% Inhibition): 20 nL of 100% DMSO vehicle.

Assay Execution

Causality Check: Pre-incubation is critical. Many thiadiazole derivatives exhibit slow-binding kinetics due to the rigid geometry of the 1,3,4-thiadiazole ring interacting with the L-shaped substrate-binding tunnels of target enzymes[2].

  • Enzyme Addition: Dispense 10 µL of recombinant target enzyme (diluted in 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100) into all wells. Note: Triton X-100 is included to prevent compound aggregation.

  • Pre-incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 30 minutes to allow compound-enzyme binding equilibrium.

  • Substrate Addition: Initiate the reaction by dispensing 10 µL of the fluorescent substrate mixture.

  • Readout: Measure fluorescence intensity kinetically for 20 minutes using a multimode microplate reader. Calculate the initial velocity (V0) for each well to determine the percentage of inhibition.

Assay Validation & Quality Control

A screening assay is only as reliable as its statistical robustness. We employ the Z'-factor to evaluate the dynamic range and data variation, ensuring the assay can confidently discriminate between active hits and background noise[5].

Formula: Z' = 1 -[ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] (Where σ represents the standard deviation and μ represents the mean of the positive and negative controls).

  • Z' ≥ 0.5: Indicates an excellent assay with a wide separation band[5].

  • Z' < 0.5: Requires assay optimization (e.g., adjusting enzyme concentration or detergent levels).

Quantitative Assay Metrics Summary
ParameterOptimal Value / RangeMechanistic Rationale
Plate Format 384-wellHigh-density format reduces reagent consumption and increases throughput.
DMSO Tolerance ≤ 0.5% - 1.0% v/vPrevents solvent-induced enzyme denaturation while maintaining compound solubility.
Screening Conc. 10 µMBalances hit discovery with the avoidance of solubility limits and artifactual aggregation.
Z'-factor > 0.65Ensures >99.7% statistical confidence in hit identification[5].
Hit Rate 0.5% - 1.5%Typical expected yield for focused 1,3,4-thiadiazole libraries[2].

Mechanistic Validation & Orthogonal Screening

Once primary hits are identified, it is imperative to map their mechanism of action and rule out artifacts. 1,3,4-thiadiazole sulfonamides typically act by competitively occupying the active site of the target enzyme[2].

Pathway Thiadiazole 1,3,4-Thiadiazole Hit Compound Target FabX Enzyme (Active Site) Thiadiazole->Target Competitive Binding UFA Unsaturated Fatty Acid Synthesis Target->UFA Catalysis Membrane Bacterial Membrane Integrity UFA->Membrane Maintains Death Bactericidal Effect Membrane->Death Disruption

Mechanistic pathway of FabX inhibition by 1,3,4-thiadiazole derivatives.

Orthogonal Counter-Screens

To establish a self-validating system, primary hits must be passed through secondary screens:

  • Thiol Reactivity Assay: Because the thiadiazole ring can sometimes be redox-active, run a counter-screen using a fluorescent thiol-reactive probe to eliminate compounds that act as non-specific covalent modifiers[4].

  • Phenotypic Validation (MIC Determination): Transition from biochemical to cellular assays. Determine the Minimum Inhibitory Concentration (MIC) against the target pathogen using broth microdilution to confirm cell permeability and target engagement in situ[2].

References

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999.

  • Ewell SM, Burton H, Mochona B. "In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)." Current Issues in Molecular Biology, 2024.

  • "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, 2023.

  • Mali SN, Pandey A. "1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities." Combinatorial Chemistry & High Throughput Screening, 2022.

  • "Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori." Journal of Medicinal Chemistry, 2025.

Sources

Synthesis and Anticancer Research of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Oncology Research

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective anticancer activity is a paramount objective. Among the myriad of heterocyclic systems, the 1,2,3-thiadiazole moiety has emerged as a "privileged scaffold," consistently appearing in compounds exhibiting a broad spectrum of pharmacological activities, including significant antitumor properties.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for the design of new therapeutic agents.[1] This document provides a comprehensive guide to the synthesis of a novel compound, 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate, and outlines its potential applications in anticancer research, targeting professionals in drug discovery and development.

The rationale for the design of this specific molecule lies in the synergistic potential of its two core components. The 1,2,3-thiadiazole ring is a known pharmacophore in several anticancer agents, with mechanisms often involving the disruption of microtubule dynamics and the induction of cell cycle arrest.[1][3] The 4-chlorobenzenesulfonate group, on the other hand, is a versatile functionality that can modulate the physicochemical properties of a molecule, such as its solubility and cell permeability, and may also contribute to its biological activity.[4] This application note will detail the synthetic route to this promising compound, provide robust experimental protocols, and discuss its potential as a lead compound in the development of next-generation cancer therapeutics.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is achieved through a concise and efficient two-step synthetic sequence. The first key transformation is the construction of the 1,2,3-thiadiazole ring via the Hurd-Mori reaction, a reliable and widely used method for the synthesis of this heterocycle.[5] This is followed by the sulfonylation of the resulting phenolic intermediate to yield the final target compound.

Synthetic_Pathway 2-Hydroxyacetophenone 2-Hydroxyacetophenone 2-Hydroxyacetophenone_Semicarbazone 2-Hydroxyacetophenone_Semicarbazone 2-Hydroxyacetophenone->2-Hydroxyacetophenone_Semicarbazone Semicarbazide Hydrochloride, Sodium Acetate 2-(1,2,3-Thiadiazol-4-yl)phenol 2-(1,2,3-Thiadiazol-4-yl)phenol 2-Hydroxyacetophenone_Semicarbazone->2-(1,2,3-Thiadiazol-4-yl)phenol Thionyl Chloride (Hurd-Mori Reaction) Target_Compound 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate 2-(1,2,3-Thiadiazol-4-yl)phenol->Target_Compound 4-Chlorobenzenesulfonyl Chloride, Base

Caption: Synthetic scheme for 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate.

Experimental Protocols

Part 1: Synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenol

This procedure is adapted from the well-established Hurd-Mori 1,2,3-thiadiazole synthesis.[5] The initial step involves the formation of the semicarbazone of 2-hydroxyacetophenone, which is then cyclized using thionyl chloride.

Step 1a: Synthesis of 2-Hydroxyacetophenone Semicarbazone

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-Hydroxyacetophenone136.1513.621001.0
Semicarbazide Hydrochloride111.5312.271101.1
Sodium Acetate82.0312.311501.5
Ethanol-150 mL--
Water-50 mL--

Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve semicarbazide hydrochloride (12.27 g, 110 mmol) and sodium acetate (12.31 g, 150 mmol) in water (50 mL).

  • Add ethanol (150 mL) to the flask.

  • To this solution, add 2-hydroxyacetophenone (13.62 g, 100 mmol).

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the semicarbazone.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-hydroxyacetophenone semicarbazone as a white to off-white solid.

Step 1b: Cyclization to 2-(1,2,3-Thiadiazol-4-yl)phenol

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-Hydroxyacetophenone Semicarbazone193.209.66501.0
Thionyl Chloride (SOCl₂)118.9729.742505.0
Dichloromethane (DCM), anhydrous-100 mL--

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases. Thionyl chloride is corrosive and reacts violently with water.

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), suspend the dried 2-hydroxyacetophenone semicarbazone (9.66 g, 50 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (29.74 g, 18.2 mL, 250 mmol) dropwise to the stirred suspension over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (approx. 200 g).

  • Stir the mixture vigorously until all the ice has melted.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-(1,2,3-thiadiazol-4-yl)phenol by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Part 2: Synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

This final step involves the esterification of the phenolic hydroxyl group with 4-chlorobenzenesulfonyl chloride in the presence of a base.[6]

Reagent/SolventMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-(1,2,3-Thiadiazol-4-yl)phenol178.211.78101.0
4-Chlorobenzenesulfonyl Chloride211.072.32111.1
Triethylamine101.191.52151.5
Dichloromethane (DCM), anhydrous-50 mL--

Protocol:

  • In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1,2,3-thiadiazol-4-yl)phenol (1.78 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.52 g, 2.1 mL, 15 mmol) to the solution.

  • In a separate container, dissolve 4-chlorobenzenesulfonyl chloride (2.32 g, 11 mmol) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Once the reaction is complete, wash the reaction mixture with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product, 2-(1,2,3-thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate.

Characterization and Validation

The identity and purity of the synthesized compounds must be rigorously confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the crystalline products.

Anticancer Research Applications

The synthesized 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is a promising candidate for anticancer drug discovery. The following protocols are recommended for its initial biological evaluation.

In Vitro Cytotoxicity Assays

The primary assessment of anticancer activity involves determining the compound's ability to inhibit the proliferation of cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and serially dilute it in culture medium to achieve a range of final concentrations. Treat the cells with these dilutions and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Mechanism of Action Studies

To understand how the compound exerts its cytotoxic effects, further mechanistic studies are crucial.

Mechanism_of_Action cluster_0 Cellular Effects Compound 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Cell_Cycle Cell Cycle Arrest (G2/M Phase) Microtubules->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Postulated mechanism of action for the target compound.

1. Cell Cycle Analysis:

  • Protocol: Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye such as propidium iodide. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase would suggest an effect on microtubule dynamics.[4]

2. Tubulin Polymerization Assay:

  • Principle: To directly assess the compound's effect on microtubule formation.

  • Protocol: Use a commercially available tubulin polymerization assay kit. In the presence of GTP and a fluorescent reporter, purified tubulin will polymerize. The addition of the test compound can either inhibit or enhance this polymerization, which is monitored by measuring the change in fluorescence over time.

Conclusion and Future Directions

The synthetic route and protocols detailed in this application note provide a clear and reproducible method for the preparation of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate. The established anticancer potential of both the 1,2,3-thiadiazole and benzenesulfonate moieties suggests that this novel compound is a compelling candidate for further investigation in oncology research.[1][4] Initial biological screening through cytotoxicity assays, followed by mechanistic studies focusing on cell cycle progression and tubulin polymerization, will provide valuable insights into its therapeutic potential. Further optimization of this lead structure through the synthesis of analogues could lead to the development of highly potent and selective anticancer agents.

References

  • Wu, J., et al. (2014). Design, synthesis, and biological evaluation of 1,2,3-thiadiazole derivatives as new tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 57(15), 6247-6260.
  • Szeliga, M., & Napiórkowska, H. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(4), 813-833.[1]

  • BenchChem. (2025). Application Notes and Protocols: 1,2,3-Thiadiazole Derivatives as Potential Anticancer Agents. BenchChem Technical Support.
  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18, 1-6.
  • Piskulak, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1790.[4][7][8]

  • BenchChem. (2025). Synthesis and Applications of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide. BenchChem Technical Support.

  • Bisz, E. (2021). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Molecules, 26(18), 5585.[9]

  • Szeliga, M., & Napiórkowska, H. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate.[2]

  • Kamal, A., et al. (2015). Imidazo[2,1-b][7][8][10]thiadiazole-linked indolinone conjugates: synthesis and in vitro anticancer activity. European Journal of Medicinal Chemistry, 95, 268-279.

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.[11]

  • Stepanova, O. V., et al. (2020). Synthesis of 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thia- and -Selenadiazoles and Glycosides on Their Base. Russian Journal of General Chemistry, 90(1), 123-130.

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC.[12]

  • Cooley, T. A., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18, 1-6.[6]

  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.[13]

  • Hurd, C. D., & Mori, R. I. (1955). Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359-5364.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. BenchChem Technical Support.

  • Manikannan, R., et al. (2012). Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl-1,2,3-selena/thiadiazoles. Journal of Chemical Sciences, 124(2), 463-468.[14]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(1,3,4-thiadiazol-2-yl)phenol. BenchChem Technical Support.

  • Asiri, A. M., & Khan, S. A. (2011). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 16(12), 10246-10258.[15]

  • Wang, Z., et al. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, 86(8), 5949-5958.[16]

  • Shaimaa Adnan et al. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. ResearchGate.[17]

  • Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia.[5]

  • Industrial preparation of phenols. Chemistry LibreTexts.

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-(1,3,4-thiadiazol-2-yl)phenol. BenchChem Technical Support.

  • Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal.[18]

  • Reaction of 2-Hydroxyacetophenones with Thionyl Chloride in the Presence of a Catalytic Amount of Pyridine. Bulletin of the Chemical Society of Japan.[19]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
  • BOC Sciences. (n.d.). CAS 98-60-2 (4-Chlorobenzenesulfonyl chloride). BOC Sciences.[]

  • Shawali, A. S., & Abdallah, M. A. (1977). Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1285-1288.[21]

  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 40(11), 3418-3420.[22]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Digital Repository of University of Kerbala.[23]

  • Synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. Institutional Repository of the University of Malaya.[24]

  • Daugulis, O., & Zaitsev, V. G. (2012). Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols. Angewandte Chemie International Edition, 51(42), 10650-10653.[25]

  • Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.[26]

  • McLaughlin, M., et al. (2012). Synthesis of α-Hydroxyacetophenones. The Journal of Organic Chemistry, 77(11), 5144-5148.[27]

  • Singh, D., & Kumar, R. (2008). Synthesis and characterization of 2-hydroxyacetophenone-2-methylphenylthiosemicarbazone (H2dampt) ligand. ResearchGate.[28]

  • 2'-Hydroxyacetophenone semicarbazone. ChemScene.[29]

  • Abedi, A., et al. (2013). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Iranian Journal of Pharmaceutical Research, 12(2), 163-169.[30]

Sources

Troubleshooting & Optimization

solubility issues of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate in common lab solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Formulation Scientists.

Welcome to the dedicated troubleshooting hub for handling 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate (CAS: 303148-76-7). Working with complex diaryl sulfonate esters often presents unique physicochemical challenges in the lab. As a Senior Application Scientist, I frequently see researchers struggle with sudden compound precipitation ("crashing out") and unexpected loss of bioactivity.

This guide is designed to move beyond basic instructions. By explaining the causality behind this compound's behavior, we provide you with self-validating protocols to ensure absolute experimental integrity.

Part 1: Physicochemical Profiling & Solvent Compatibility

Before troubleshooting, we must understand the molecule's structural logic. This compound features a highly lipophilic framework consisting of a thiadiazole-substituted phenyl ring and a chlorobenzene ring, linked by a sulfonate ester.

The Causality of Insolubility: A common misconception is that all sulfonates are water-soluble. Unlike sulfonate salts (e.g., mesylates or besylates) which are highly polar and designed to enhance aqueous solubility, sulfonate esters are neutral, lack ionizable protons at physiological pH, and are highly hydrophobic[1]. Consequently, the hydration shell of water cannot stabilize the lipophilic surface area of this diaryl system.

Quantitative Solvent Compatibility Matrix

To prevent compound loss, adhere to the following validated solubility parameters when designing your stock solutions and assay media:

Solvent SystemEstimated SolubilityChemical StabilityRecommended Application
Anhydrous DMSO High (>50 mM)High (at -20°C)Primary stock solution preparation.
Anhydrous DMF High (>50 mM)High (at -20°C)Alternative stock if assay is DMSO-sensitive.
Methanol / Ethanol Low (<1 mM)ModerateNot recommended. Poor crystal lattice disruption.
Aqueous Buffer (pH 7.4) Very Low (<1 µM)ModerateFinal assay media (Requires co-solvents/surfactants).
Aqueous Buffer (pH > 8.5) Very LowLowAvoid. High risk of ester hydrolysis.

Part 2: Frequently Asked Questions (FAQs) - Fundamental Properties

Q: Can I use methanol or ethanol to prepare my primary stock solutions instead of DMSO? A: No, this is highly discouraged. Crystallographic studies on thiadiazole derivatives reveal that they form stable solvates and strong intermolecular hydrogen bonds with DMSO, which actively facilitates the dissolution of the crystal lattice. In contrast, protic solvents like methanol fail to disrupt these intermolecular forces effectively, leading to notoriously poor solubility and inconsistent stock concentrations[2].

Q: Is the compound stable indefinitely once diluted into my biological assay buffer? A: No. Because it is a sulfonate ester, the sulfur center is inherently electrophilic. While sulfonate esters are generally stable at a neutral pH, they are susceptible to nucleophilic attack or hydrolysis in highly basic environments[3]. If your assay buffer contains strong nucleophiles (e.g., high concentrations of Dithiothreitol (DTT) or primary amines) or operates at pH > 8.0, the compound will degrade over time.

DegradationPathways Compound 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate Path1 Aqueous Buffer (pH > 8.0) Compound->Path1 Path2 Nucleophilic Additives (e.g., DTT, Amines) Compound->Path2 Stable Stable in Neutral/Acidic Aprotic Conditions Compound->Stable Storage in DMSO at -20°C Hydrolysis Ester Hydrolysis (Yields Phenol + Sulfonic Acid) Path1->Hydrolysis Substitution Nucleophilic Substitution (Cleavage of S-O bond) Path2->Substitution

Primary degradation pathways of sulfonate esters in biological assay environments.

Part 3: Troubleshooting Guide & Experimental Workflows

Issue: "Precipitation Upon Dilution" in Aqueous Assays

Symptoms: The compound is perfectly clear in the 10 mM DMSO stock but immediately forms a cloudy suspension or microscopic crystals when pipetted into PBS or cell culture media. Causality: This is a well-documented hurdle for hydrophobic thiadiazole derivatives. When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase. The highly lipophilic compound is suddenly stripped of its solvation shell. Because its concentration now vastly exceeds its thermodynamic aqueous solubility limit, it aggregates and precipitates.

Solution: The "Step-Down" Micellar Formulation Protocol To prevent this, you must construct a transitional hydrophobic environment (a micelle) before introducing the compound to the bulk water.

Step-by-Step Methodology:

  • Primary Stock Verification: Ensure your 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is fully dissolved in 100% anhydrous DMSO at 10 mM. Vortex for 60 seconds. Self-validation step: Hold the tube to the light; there should be zero particulate matter.

  • Intermediate Surfactant Matrix: Do not dilute directly into water. Instead, create a 10X intermediate stock. Pipette 10 µL of the 10 mM DMSO stock into 90 µL of a 10% (w/v) Tween-80 or Kolliphor EL solution (prepared in distilled water).

  • Micellar Encapsulation: Vortex this intermediate mixture vigorously for 2 full minutes. Causality: The mechanical shear forces the hydrophobic chlorobenzenesulfonate moiety into the lipophilic core of the surfactant micelles, shielding it from water.

  • Final Aqueous Dilution: Slowly add the intermediate micellar solution dropwise into your final assay buffer while the buffer is actively vortexing or stirring.

  • Final Validation: The final solution should be optically clear. The final DMSO concentration should be ≤1% to prevent solvent-induced cytotoxicity.

DilutionWorkflow Start Start: 10 mM Stock in 100% DMSO Step1 Intermediate Dilution (e.g., Tween-80 Matrix) Start->Step1 Step2 Vortex & Sonicate (Ensure micelle formation) Step1->Step2 Step3 Slow Dropwise Addition into Aqueous Buffer Step2->Step3 Decision Precipitate Observed? Step3->Decision Fail Increase Surfactant or use Cyclodextrin Decision->Fail Yes Success Stable Assay Solution (<1% DMSO final) Decision->Success No Fail->Step1

Workflow for preventing precipitation upon dilution of hydrophobic thiadiazole derivatives.

References[4] Title: Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives

Sources

Technical Support Center: Purification of 1,2,3-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2,3-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this unique heterocyclic scaffold. The 1,2,3-thiadiazole ring is a valuable pharmacophore and building block in modern chemistry, but its inherent chemical properties can present significant purification hurdles.[1] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1,2,3-thiadiazole derivatives in a direct question-and-answer format.

Q1: My 1,2,3-thiadiazole derivative is decomposing on the silica gel column. I see new spots on the TLC of my collected fractions. What is happening and how can I prevent it?

Answer: This is one of the most common challenges and is typically caused by two factors: the acidic nature of standard silica gel and potential thermal stress.

Root Cause Analysis:

  • Acid Sensitivity: Standard silica gel has a surface pH of approximately 4-5 due to the presence of acidic silanol (Si-OH) groups. The 1,2,3-thiadiazole ring, while aromatic, can be sensitive to acidic conditions, which may catalyze ring-opening or rearrangement reactions.

  • Thermal Instability: The 1,2,3-thiadiazole ring is known to be thermally labile. At elevated temperatures, it can undergo a retro-[3+2] cycloaddition reaction, extruding a molecule of nitrogen (N₂) to form highly reactive thiirene and thioketene intermediates.[1] This decomposition can occur on a hot column bed if the heat of adsorption is significant or during the aggressive removal of high-boiling point solvents under vacuum.

Actionable Solutions & Protocols:

  • Solution A: Deactivate the Stationary Phase. Neutralizing the acidic sites on silica gel is often the most effective solution.

    • Protocol: Preparing Deactivated Silica Gel:

      • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane).

      • Add 0.5-1% (v/v) of a basic modifier, typically triethylamine (Et₃N), to the slurry.

      • Stir the slurry gently for 15-20 minutes to ensure complete neutralization.

      • Pack your column using this deactivated silica slurry. The triethylamine will also be present in your mobile phase to maintain neutrality.

  • Solution B: Switch to an Alternative Stationary Phase. If your compound is exceptionally sensitive, a different stationary phase may be necessary.

    • Neutral Alumina: Alumina (Al₂O₃) is a good alternative for acid-sensitive compounds. Use Brockmann Grade II or III for moderately polar compounds.

    • Reversed-Phase Chromatography: For polar derivatives, reversed-phase (C18) flash chromatography using water/acetonitrile or water/methanol gradients can be an excellent, albeit more expensive, alternative.[2]

  • Solution C: Minimize Thermal Stress.

    • Avoid using high-boiling point solvents like toluene or DMF in your mobile phase if possible.

    • When concentrating your fractions, use a rotary evaporator with a water bath temperature set no higher than 30-35 °C.

    • If possible, perform the chromatography in a cold room or use a jacketed column with cooling.

Q2: My product streaks badly on TLC and gives broad, tailing peaks during column chromatography, leading to poor separation. Why?

Answer: Peak tailing or streaking is a classic sign of strong, undesirable interactions between your polar compound and the stationary phase.

Root Cause Analysis:

N-heterocycles like 1,2,3-thiadiazoles are often polar. The nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to slow desorption kinetics and resulting in tailed peaks. This issue is exacerbated if the compound is basic.

Actionable Solutions:

  • Use a Mobile Phase Modifier: This is the most common and effective solution.

    • For Basic/Neutral Compounds: Add a small amount of a competitive base like triethylamine (0.1-1%) to your eluent. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • For Polar Compounds: Adding a small amount of a more polar solvent, like methanol (1-5%), to a dichloromethane or ethyl acetate-based system can often improve peak shape by covering active sites on the silica.

  • Employ Dry Loading: Loading the sample dissolved in a strong solvent directly onto the column can cause band broadening. Dry loading is a superior technique.

    • Protocol: Dry Loading a Sample:

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM, acetone).

      • Add a small amount of silica gel (or Celite®) to the solution, typically 2-3 times the mass of your crude product.

      • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

      • Carefully layer this powder on top of your packed column bed.

Q3: I've just completed a Hurd-Mori synthesis. How can I effectively remove the unreacted hydrazone starting material?

Answer: Unreacted hydrazone is a common impurity from the Hurd-Mori synthesis, which uses thionyl chloride (SOCl₂) for cyclization.[3] Its removal requires a strategy that exploits the chemical differences between the hydrazone and the thiadiazole product.

Root Cause Analysis:

The hydrazone starting material often has a polarity similar to the 1,2,3-thiadiazole product, making chromatographic separation difficult. Furthermore, some hydrazones can be unstable on silica gel themselves.

Actionable Solutions:

  • Acid/Base Workup: The hydrazone may have different acid/base properties than your product.

    • After quenching the reaction with ice-water, wash the organic layer with a dilute acid solution (e.g., 1M HCl) if the hydrazone is basic and your product is not. Conversely, a wash with a mild base like saturated sodium bicarbonate solution can remove acidic impurities or unreacted tosylhydrazide.

  • Targeted Recrystallization: This is often the most effective method for removing closely-eluting impurities.

    • Protocol: Finding a Recrystallization Solvent System:

      • Place a small amount of your crude solid in several test tubes.

      • Add small amounts of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube.

      • Heat the tubes that do not dissolve the solid at room temperature. The ideal solvent will dissolve your product when hot but show low solubility when cool.

      • If a single solvent is not ideal, try a binary system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). Dissolve the solid in a minimal amount of the "good" solvent at high temperature, then slowly add the "poor" solvent until turbidity appears. Re-heat to clarify and then allow to cool slowly.

Frequently Asked Questions (FAQs)

What is the best overall strategy for purifying a novel 1,2,3-thiadiazole derivative?

The optimal strategy follows a logical workflow to minimize product loss and maximize purity.

.dot

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Method Selection cluster_chrom_options Chromatography Options cluster_end Final Product start Crude Product tlc Analyze by TLC/LCMS (Assess Purity & Stability) start->tlc decision Is the product a solid and >85% pure? tlc->decision recryst Recrystallization decision->recryst Yes chromatography Column Chromatography decision->chromatography No final_product Pure 1,2,3-Thiadiazole recryst->final_product decision_silica Stable on acidic silica TLC? chromatography->decision_silica silica Standard Silica Gel decision_silica->silica Yes deactivated_silica Deactivated Silica or Alumina decision_silica->deactivated_silica No silica->final_product deactivated_silica->final_product characterize Characterize (NMR, MS, Purity) final_product->characterize

Caption: Decision workflow for purifying 1,2,3-thiadiazole derivatives.

  • Initial Analysis: Always begin by analyzing your crude material by TLC and/or LC-MS. This gives you a baseline purity and identifies the number of impurities. Spot the crude material on a silica TLC plate and leave it on the bench for 30 minutes. If the product spot visibly degrades, it is a strong indicator of instability on silica.

  • Attempt Recrystallization First: If your product is a solid, recrystallization is the preferred first choice. It is a milder technique than chromatography, often yields highly pure material, and is more scalable.

  • Choose Chromatography Wisely: If the product is an oil or recrystallization fails, proceed with column chromatography. Based on your initial stability test, choose your stationary phase accordingly (standard vs. deactivated silica or alumina).

  • Final Polish: Sometimes, a combination of techniques is required. A quick chromatographic separation to remove bulk impurities followed by a final recrystallization can yield material of the highest purity.

What are some recommended solvent systems for flash chromatography of 1,2,3-thiadiazoles?

The choice of solvent depends on the polarity of your specific derivative. The goal is to find a system that gives your product a Retention Factor (Rf) of ~0.3 on a TLC plate for optimal separation.

Compound Polarity Primary Solvent System Modifiers & Notes
Low Polarity Hexanes / Ethyl AcetateStart with low ethyl acetate concentration (5-10%) and increase as needed. Dichloromethane can be substituted for ethyl acetate for different selectivity.
Medium Polarity Dichloromethane / MethanolA powerful solvent system. Start with 1-2% methanol and increase cautiously, as small changes can drastically lower the Rf.
High Polarity Ethyl Acetate / MethanolFor very polar compounds that do not move in other systems.
Basic Compounds Any of the aboveAdd 0.1-1% Triethylamine (Et₃N) to prevent peak tailing.
Are there any specific reagents or conditions to avoid during workup and purification?

Yes. Given the specific sensitivities of the 1,2,3-thiadiazole ring, certain conditions should be avoided.

  • Strong Bases: Avoid strong, non-volatile bases like NaOH or KOH during aqueous workups if possible, as prolonged contact can lead to ring cleavage.[4] Use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • High Heat: As mentioned, avoid unnecessary heating during solvent removal or distillation. Most simple 1,2,3-thiadiazoles are amenable to column chromatography, making distillation unnecessary.[5]

  • Reactive Solvents: While uncommon, avoid using nucleophilic solvents (e.g., primary amines as the bulk solvent) at high temperatures, as they could potentially react with decomposition intermediates.

By understanding the underlying chemical principles of 1,2,3-thiadiazole stability and employing these targeted troubleshooting strategies, you can overcome common purification challenges and reliably obtain high-purity materials for your research and development needs.

References

  • An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. (n.d.). Benchchem.
  • An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-(2-Naphthyl)-1,2,3-thiadiazole. (n.d.). Benchchem.
  • Troubleshooting common issues in the synthesis of N-heterocycles. (n.d.). Benchchem.
  • High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine. (1981). PubMed.
  • Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis. (n.d.). Benchchem.
  • THE CHEMISTRY OF 1,2,3-THIADIAZOLES. (n.d.). Download.
  • Synthesis, Crystal Structure, and Biological Activity of 4-Methyl-1,2,3-thiadiazole-Containing 1,2,4-Triazolo[3,4-b]thiadiazoles. (2009). ACS Publications. Retrieved March 20, 2026, from

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). MDPI.
  • Product Class 9: 1,2,3-Thiadiazoles. (n.d.). Thieme Connect.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. (n.d.). ResearchGate.
  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2009). ACS Publications.
  • Exploring the Chemical Space of 1,2,3-Thiadiazole Analogs: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Properties and Synthesis of 1,2,3-Thiadiazole. (2022). ChemicalBook.

Sources

Technical Support Center: Troubleshooting the Crystallization of Aryl Sulfonate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of aryl sulfonate esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these important compounds. Here, we will delve into common issues, provide practical, field-proven solutions, and explain the underlying scientific principles to empower you to optimize your crystallization processes.

Introduction

Aryl sulfonate esters are a critical class of organic compounds, widely utilized as synthetic intermediates, protecting groups, and active pharmaceutical ingredients (APIs).[1][2] Their purification via crystallization is a cornerstone of many synthetic and manufacturing processes. However, achieving efficient and reproducible crystallization can be a significant hurdle, often leading to low yields, impure products, or the dreaded "oiling out" phenomenon.[3][4] This guide provides a structured approach to troubleshooting these challenges, grounded in the principles of physical organic chemistry and crystallization theory.

Troubleshooting Guide: From No Crystals to "Oiling Out"

This section addresses the most frequent problems encountered during the crystallization of aryl sulfonate esters in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: No Crystals Form Upon Cooling

Question: I've cooled my saturated solution, but no crystals have appeared. What's going on, and what should I do?

Answer: The failure of crystals to form from a cooled, saturated solution is a common issue known as supersaturation.[4] This occurs when the kinetic barrier to nucleation—the initial formation of a stable crystal lattice—is too high. Several factors can contribute to this, and a systematic approach is key to resolving it.

Causality & Solutions:

  • Excess Solvent: This is the most frequent cause.[4] If too much solvent is used, the solution may not be sufficiently concentrated for crystals to form even at lower temperatures.

    • Protocol: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this.[4] After reducing the volume, allow the solution to cool again. To check if you've used too much solvent initially, dip a glass stirring rod into the mother liquor; if a solid residue forms upon drying, it indicates a significant amount of your compound remains in solution.[3]

  • Lack of Nucleation Sites: Crystal growth requires a starting point.[5][6]

    • Protocol 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4][6] This can create microscopic imperfections on the glass that serve as nucleation sites.[6]

    • Protocol 2: Seeding: Introduce a "seed crystal"—a tiny crystal of the pure aryl sulfonate ester—into the supersaturated solution.[6][7] This provides a template for further crystal growth. If you don't have a pure crystal, sometimes a crystal of a structurally similar compound can work.[7]

  • Inappropriate Cooling Rate: Rapid cooling can sometimes inhibit nucleation for certain compounds.

    • Protocol: Allow the solution to cool slowly to room temperature, and then gradually lower the temperature using an ice bath or a refrigerator. Very slow cooling can be achieved by leaving the flask on a cooling hot plate.[4]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: My aryl sulfonate ester is separating as an oil or a gum. How can I get it to crystallize?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[3][4] This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation.[3] Impurities can also promote oiling out.[4]

Causality & Solutions:

  • Low Melting Point Relative to Solvent Boiling Point: If the compound's melting point is low, it may "melt" in the hot, concentrated solution.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4] A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

  • High Concentration of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.[5][8]

    • Solution: Consider a preliminary purification step before crystallization, such as column chromatography. A purity level of at least 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[7]

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.

    • Solution: Experiment with a different solvent or a mixed solvent system. A good crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Issue 3: Crystallization Occurs Too Rapidly, Yielding Impure Needles or Powder

Question: My product crashed out of solution as a fine powder or tiny needles as soon as it started cooling. How can I get better quality crystals?

Answer: Rapid crystallization, often termed "crashing out," traps impurities within the crystal lattice, defeating the purpose of purification.[3] Ideal crystallization involves slow and controlled crystal growth over a period of about 20 minutes.[3]

Causality & Solutions:

  • Excessive Supersaturation: If the solution is too concentrated or cooled too quickly, a large number of nuclei form simultaneously, leading to rapid growth of small, often impure, crystals.

    • Protocol: Re-heat the flask to redissolve the solid. Add a small amount of extra solvent (1-2 mL for every 100 mg of solid) to slightly decrease the saturation level.[3] This will allow for a more gradual and controlled crystallization upon cooling.

  • High Surface Area for Cooling: A shallow pool of solvent in a large flask will cool very quickly due to its high surface area-to-volume ratio.[3]

    • Solution: Choose a flask size that is appropriate for the volume of solvent being used.

Issue 4: Poor Yield After Crystallization

Question: I got beautiful crystals, but my yield is very low. Where did my product go?

Answer: A low yield can be disheartening but is often correctable. The primary culprit is usually losing a significant portion of the compound to the mother liquor.

Causality & Solutions:

  • Using Too Much Solvent: As discussed in Issue 1, excess solvent will keep more of your compound dissolved even after cooling.[4]

    • Solution: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling the solution again.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in a significant loss of product that is still dissolved in the mother liquor.

    • Solution: Ensure the solution has cooled completely to room temperature and then in an ice bath before filtration to maximize the precipitation of your compound.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Wash the crystals with a small amount of the cold crystallization solvent or a solvent in which the compound is known to be poorly soluble.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for crystallizing my aryl sulfonate ester?

A1: The ideal solvent is one where your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Polarity is a key consideration. Aryl sulfonate esters are moderately polar. A good starting point is to test small amounts of your crude product in various solvents like ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof. Some successful solvent mixtures for polar compounds include diethyl ether-methanol or diethyl ether-petroleum ether.[9]

Q2: Can impurities from the synthesis of aryl sulfonate esters affect crystallization?

A2: Absolutely. Common impurities from the sulfonylation of phenols or alcohols include unreacted starting materials, byproducts, and residual base (like triethylamine or pyridine).[1][10] These impurities can interfere with crystal lattice formation, leading to oiling out, poor crystal quality, or complete inhibition of crystallization.[5][8] For instance, protonated amine bases tend to crystallize readily and can co-crystallize with your product.[7] It's crucial to ensure your crude material is reasonably pure before attempting crystallization.

Q3: What is "salting out" and can it be used for aryl sulfonate esters?

A3: "Salting out" is a technique used to decrease the solubility of a compound in an aqueous solution by adding a large amount of an inorganic salt, like sodium chloride. This is particularly useful for water-soluble aryl sulfonic acid salts, which can be difficult to crystallize otherwise.[11]

Q4: My aryl sulfonate ester is a persistent oil. Are there any advanced techniques I can try?

A4: If standard cooling crystallization fails, consider these alternative methods:

  • Evaporation: Slowly evaporate the solvent from a dilute solution at room temperature. This can sometimes yield high-quality crystals. Keeping your NMR tube after analysis is a good trick, as the concentration is often suitable for this method.[7]

  • Vapor Diffusion: Place a solution of your compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which your compound is insoluble. The vapor from the outer solvent will slowly diffuse into your solution, decreasing the solubility of your compound and promoting crystallization.

  • Gel Crystallization: This is a more exotic technique where crystallization occurs within a gel matrix, which can slow down diffusion and lead to the growth of high-quality single crystals.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Start: Dissolved Aryl Sulfonate Ester in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals High-Quality Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oils_out Product Oils Out observe->oils_out Problem poor_crystals Powder/Needles Form Rapidly observe->poor_crystals Problem success Success: Pure Crystals crystals->success reduce_volume Reduce Solvent Volume no_crystals->reduce_volume scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed add_solvent Add More Solvent & Cool Slowly oils_out->add_solvent change_solvent Change Solvent System oils_out->change_solvent pre_purify Pre-purify Crude Material oils_out->pre_purify add_more_solvent_slow Add More Solvent & Cool Slowly poor_crystals->add_more_solvent_slow reduce_volume->cool scratch->cool seed->cool add_solvent->cool retry Re-evaluate & Retry change_solvent->retry pre_purify->retry add_more_solvent_slow->cool

Caption: A workflow diagram for troubleshooting aryl sulfonate ester crystallization.

Key Experimental Protocols

Protocol 1: Standard Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of your crude aryl sulfonate ester. Add a potential solvent dropwise at room temperature. If the solid dissolves easily, it is too soluble. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, you have a good candidate solvent.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a steam bath or hot plate) with swirling. Continue adding solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, initiate it using one of the methods described above (scratching, seeding). Once at room temperature, cool the flask further in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound (the "soluble solvent"), while the other should not (the "insoluble solvent").

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot soluble solvent.

  • Induce Precipitation: Add the insoluble solvent dropwise to the hot solution until it becomes cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few more drops of the hot soluble solvent until the solution becomes clear again.

  • Crystallization and Isolation: Allow the solution to cool slowly, and then proceed with isolation as described in Protocol 1.

Data Summary Table

IssueCommon CausesRecommended Solutions
No Crystals Form Too much solvent, lack of nucleation sites, cooling too rapidly.Reduce solvent volume, scratch the flask, add a seed crystal, cool more slowly.[4][6]
"Oiling Out" Low melting point, high impurity concentration, wrong solvent.Add more solvent and cool slowly, change the solvent system, pre-purify the material.[3][4]
Rapid Precipitation Solution is too concentrated, cooled too quickly.Re-dissolve and add a small amount of extra solvent, use an appropriate flask size.[3]
Low Yield Too much solvent used, premature filtration, washing with a warm solvent.Concentrate the mother liquor, ensure complete cooling before filtration, wash with ice-cold solvent.[4]

References

  • Chemistry Crystallization | SATHEE JEE - IIT Kanpur. (n.d.).
  • The characterization and physical properties of aryl sulfonate ester modified polystyrene. - ResearchGate. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Guide for crystallization. (n.d.).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. (2023, February 15).
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester - Novatia, LLC. (2010, March 10).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30).
  • Troubleshooting common issues in the synthesis of aryl sulfonic acids - Benchchem. (n.d.).
  • Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. (2024, December 21).
  • Methods for the synthesis of (hetero)arylsulfonate esters - ResearchGate. (n.d.).
  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7).
  • Impurities critically influence crystallization, a process fundamental to both physical sciences and industrial engineering. (2025, April 15).
  • Crystallization Solvents.pdf. (n.d.).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - ResearchGate. (2024, September 30).

Sources

optimizing reaction conditions for Hurd-Mori synthesis of thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,2,3-thiadiazole derivatives. As application scientists, we understand that translating theoretical organic chemistry into reproducible benchtop results requires rigorous attention to mechanistic details.

The Hurd-Mori synthesis is a classical and highly versatile name reaction used to generate 1,2,3-thiadiazoles through the cyclization of hydrazone or semicarbazone derivatives with thionyl chloride (SOCl₂)[1]. While conceptually straightforward, the reaction is highly sensitive to substrate electronics, moisture, and thermal conditions. This guide provides field-proven protocols, quantitative data, and troubleshooting logic to help you optimize your workflows.

Part 1: Self-Validating Experimental Protocol

To ensure reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints. This prevents the carryover of impurities or unreacted starting materials into subsequent sensitive steps.

Workflow: Hurd-Mori Cyclization of Semicarbazones Objective: Synthesis of a 1,2,3-thiadiazole core from a ketone/aldehyde precursor.

Step 1: Precursor Formation (Semicarbazone Synthesis)

  • Dissolution: Dissolve the starting ketone or aldehyde (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) dissolved in a minimum amount of distilled water.

  • Reaction: Reflux the mixture for 2–4 hours under continuous stirring.

  • Validation Checkpoint 1: Monitor by Thin Layer Chromatography (TLC). The reaction is complete when the starting ketone spot disappears. Upon cooling to 0 °C, the semicarbazone product should precipitate as a crystalline solid.

  • Isolation: Filter the precipitate, wash with cold water to remove inorganic salts, and dry strictly under a high vacuum.

Step 2: Hurd-Mori Cyclization

  • Preparation: Suspend the rigorously dried semicarbazone precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon or nitrogen atmosphere.

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. Causality Note: Thionyl chloride addition is highly exothermic. Cooling prevents the thermal degradation of the intermediate and controls the violent evolution of HCl and SO₂ gases.

  • Cyclization: Dropwise add freshly distilled thionyl chloride (SOCl₂) (5.0 to 20.0 eq, depending on substrate recalcitrance)[2].

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 6–12 hours.

  • Validation Checkpoint 2: The cessation of vigorous gas (HCl/SO₂) evolution indicates the completion of the primary electrophilic attack and subsequent ring closure.

Step 3: Quench and Isolation

  • Quench: Carefully pour the reaction mixture over crushed ice to safely hydrolyze the excess SOCl₂.

  • Neutralization: Neutralize the aqueous phase with saturated NaHCO₃ until pH ~7 is reached.

  • Extraction: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,2,3-thiadiazole.

HurdMoriWorkflow Start Ketone / Aldehyde Hydrazone Hydrazone / Semicarbazone Precursor Formation Start->Hydrazone + Hydrazine derivative Cyclization Hurd-Mori Cyclization (SOCl2, 0°C to RT) Hydrazone->Cyclization + Excess SOCl2 Quench Quench & Workup (Ice-water, NaHCO3) Cyclization->Quench Monitor Gas Evolution Product 1,2,3-Thiadiazole Derivative Quench->Product Extraction & Purification

Workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Part 2: Quantitative Data on Substituent Effects

The success of the Hurd-Mori cyclization is heavily dictated by the electronic nature of the N-protecting group on the precursor. The table below summarizes the expected yield ranges based on empirical data[3].

Precursor N-Protecting GroupElectronic NatureTypical Yield RangeMechanistic Observation
Alkyl (e.g., Methyl) Electron-Donating (EDG)15% - 25%High basicity of the nitrogen leads to rapid protonation by the HCl byproduct, forming an unreactive salt and stalling cyclization[3].
Tosyl (Ts) Electron-Withdrawing (EWG)70% - 85%Excellent stability; supports fully aromatized product formation and prevents premature protonation[1][3].
Carbamate (e.g., COOMe) Electron-Withdrawing (EWG)85% - 94%Reduced basicity prevents salt formation, allowing highly efficient nucleophilic attack on the thionyl chloride[3].

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing very low yields or complete reaction failure. What is the most likely cause? A1: The most common point of failure is the electronic nature of your substrate's protecting groups. The basicity of the ring nitrogen atom in the precursor drastically affects the transformation[3]. If your precursor contains electron-donating groups (EDGs) like alkyl chains, the nitrogen becomes too basic. During the addition of SOCl₂, HCl gas is generated. This HCl rapidly protonates the basic nitrogen, forming an insoluble or unreactive salt that cannot undergo the necessary nucleophilic attack to close the thiadiazole ring. Actionable Fix: Redesign your synthetic route to utilize an electron-withdrawing group (EWG) such as a methyl carbamate or tosyl group on the precursor[1]. This reduces basicity and facilitates superior yields.

Q2: My reaction stalls with unreacted starting material, even with an EWG present. Should I heat the reaction to reflux? A2: Proceed with extreme caution. While some sterically hindered substrates require refluxing in higher-boiling solvents like chloroform (CHCl₃), 1,2,3-thiadiazole rings can be highly thermally sensitive. Excessive heat often leads to the destruction of the newly formed ring rather than pushing the reaction to completion[2]. Actionable Fix: Before applying heat, ensure your SOCl₂ is freshly distilled. Degraded SOCl₂ (which breaks down into SO₂ and HCl upon exposure to atmospheric moisture) lacks the electrophilicity required for the initial attack. If the reagent is pure, try increasing the equivalents of SOCl₂ (up to 20 eq) and extending the reaction time at room temperature before resorting to heat[2].

Q3: The evolution of toxic HCl and SO₂ gases is problematic for our scale-up. Are there milder alternatives to the traditional Hurd-Mori conditions? A3: Yes. Recent advances have developed metal-free, milder alternatives that bypass the use of harsh thionyl chloride. A highly effective modification utilizes a tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur[4]. This method provides moderate to good yields of 1,2,3-thiadiazoles without generating corrosive gaseous byproducts, making it highly suitable for industrial scale-up.

TroubleshootingLogic Issue Issue: Low Yield or Reaction Stalled CheckSubst Check Substrate Electronic Nature Issue->CheckSubst CheckMoisture Check Reagent Purity & Moisture Issue->CheckMoisture EWG EWG Present (e.g., Carbamate) CheckSubst->EWG Good EDG EDG Present (e.g., Alkyl) CheckSubst->EDG Poor Yield Wet Moisture Present SOCl2 Degraded CheckMoisture->Wet Fails Dry Strictly Anhydrous Optimize Temp CheckMoisture->Dry Proceeds

Troubleshooting logic for low yields in Hurd-Mori cyclization.

References

  • "Hurd–Mori 1,2,3-thiadiazole synthesis" - Wikipedia. URL:[Link]

  • "Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and a-pinene" - Urals State Technical University. URL: [Link]

  • "Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization" - PMC. URL:[Link]

  • "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole" - PMC. URL:[Link]

Sources

stability of sulfonate esters during purification and storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of sulfonate esters during purification and storage. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

FAQs: General Stability of Sulfonate Esters

Q1: What makes sulfonate esters reactive, and what are the primary degradation pathways?

A1: Sulfonate esters (e.g., tosylates, mesylates, triflates) are potent electrophiles primarily due to the electron-withdrawing nature of the sulfonyl group.[1][2] This makes the sulfur atom highly susceptible to nucleophilic attack and the alkyl/aryl group an excellent leaving group in substitution reactions.[3][4]

The two principal degradation pathways are:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions, cleaves the ester to yield a sulfonic acid and an alcohol.[5][6][7][8][9] The presence of water, even in trace amounts in solvents, can significantly impact stability.[5][10]

  • Nucleophilic Attack: The carbon atom attached to the sulfonate oxygen is electrophilic. Nucleophiles present in a reaction mixture (e.g., amines, halides, or even some solvents like methanol) can displace the sulfonate leaving group.[1][2][11] Steric hindrance around this carbon can slow the rate of nucleophilic substitution.[1][2]

Q2: How does the type of sulfonate ester (mesylate, tosylate, triflate) affect its stability?

A2: The stability of a sulfonate ester is inversely related to its effectiveness as a leaving group. The better the leaving group, the more reactive and generally less stable the ester. This is governed by the stability of the resulting sulfonate anion.

Sulfonate EsterStructure (R-O-SO₂-R')Leaving Group AbilityGeneral StabilityKey Considerations
Mesylate (Ms) R-O-SO₂-CH₃GoodModerateCommonly used, good balance of reactivity and stability.
Tosylate (Ts) R-O-SO₂-C₆H₄-CH₃ExcellentModerateMore crystalline and often easier to purify than mesylates.[12] Stability is comparable to mesylates.
Triflate (Tf) R-O-SO₂-CF₃SuperbLowExtremely reactive due to the inductive effect of the three fluorine atoms.[13] Often used when a highly reactive electrophile is needed and may not survive purification by standard silica gel chromatography.

This relationship is a cornerstone of their use in synthesis; they are designed to be good leaving groups.[3] Consequently, they must be handled with an awareness of their inherent reactivity.

Troubleshooting Guide: Purification

Purification, especially via silica gel chromatography, is a critical step where degradation is frequently observed.

Q3: My sulfonate ester is degrading on the silica gel column. What is happening and how can I prevent it?

A3: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of your sulfonate ester, especially if your eluent contains trace amounts of water. For acid-sensitive esters, this can lead to significant product loss.[2]

Causality: The acidic silanol protonates the sulfonate oxygen, making it an even better leaving group and accelerating cleavage.

Workflow: Mitigating Degradation on Silica Gel

Caption: Decision workflow for troubleshooting sulfonate ester degradation during chromatography.

Protocol: Flash Chromatography with Neutralized Silica Gel

This protocol is designed to minimize acid-catalyzed degradation of sulfonate esters.

  • Prepare Neutralized Eluent: Based on TLC analysis, prepare your chosen eluent system (e.g., 20% Ethyl Acetate in Hexanes). To this mixture, add a non-nucleophilic base like triethylamine (Et₃N) to a final concentration of 0.5% (v/v).

  • Prepare Silica Slurry: In a well-ventilated fume hood, add your calculated amount of silica gel to a beaker. Add the neutralized eluent and gently swirl to create a uniform slurry without entrapped air.

  • Pack and Equilibrate Column: Pour the slurry into your chromatography column. Use gentle air pressure to pack the column evenly. Once packed, run at least 2-3 column volumes of the neutralized eluent through the stationary phase to ensure the entire column is fully equilibrated and neutralized.

  • Load Sample: Dissolve your crude sulfonate ester in a minimal amount of dichloromethane or the neutralized eluent. Adsorbing the sample onto a small amount of silica gel (dry loading) is often preferable to minimize the loading volume.

  • Elute and Collect: Run the chromatography using the neutralized eluent. Collect fractions and monitor via TLC as you normally would.

  • Post-Purification: After combining the pure fractions, the triethylamine can be removed during solvent evaporation under reduced pressure, though trace amounts might remain. If necessary, an additional wash of the combined organic layers with dilute acid (e.g., 0.1 M HCl) can be performed, but this risks re-introducing an acidic environment.[1]

Q4: Are there alternatives to silica gel chromatography for purifying sensitive sulfonate esters?

A4: Yes. If your compound is particularly sensitive or if chromatography is proving difficult, consider these alternatives:

  • Recrystallization: This is the preferred method for solid sulfonate esters.[12][14] It avoids contact with acidic stationary phases altogether and often yields highly pure material. The key is finding a suitable solvent system where the ester has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography on plates that have been pre-treated with a basic solution can be effective.

  • Neutral Alumina Chromatography: Alumina can be used as an alternative to silica gel. Be sure to use neutral (Brockmann Grade III or IV) alumina, as basic or acidic alumina will present their own reactivity issues.

FAQs: Storage and Handling

Proper storage is crucial for maintaining the integrity of sulfonate esters over time.

Q5: What are the ideal conditions for storing sulfonate esters?

A5: The key to successful storage is to protect the compound from moisture, heat, and light.[15][16]

  • Temperature: Store in a cool, dry place.[16][17] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is highly recommended.[18] Ensure the container is sealed tightly to prevent moisture condensation upon removal from cold storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces moisture and oxygen, which can contribute to degradation over time.

  • Container: Use a tightly sealed, clearly labeled container.[15][16] Amber glass vials are preferred to protect from light.

  • Purity: Store the compound in its purest form. Impurities, especially residual acids or bases from the synthesis, can accelerate decomposition.

Q6: How can I tell if my stored sulfonate ester has degraded?

A6: Degradation can be identified through several methods:

  • Physical Appearance: A change in color (e.g., yellowing) or physical state (e.g., a solid becoming oily or gummy) can indicate decomposition.

  • TLC Analysis: Run a TLC of the stored material against a freshly prepared or previously validated sample. The appearance of new, more polar spots (often corresponding to the alcohol byproduct) is a clear sign of degradation.

  • Spectroscopic Analysis (NMR/LC-MS): This is the most definitive method. ¹H NMR spectroscopy can reveal new peaks corresponding to the hydrolysis product (the alcohol). LC-MS is also highly effective for detecting low levels of impurities.[19][20]

Advanced Topics: Stability of Protecting Groups

In complex syntheses, sulfonate esters are sometimes used as protecting groups for sulfonic acids. Their stability to various reagents is a critical consideration.[1][2][21]

Q7: How do different sulfonate ester "protecting groups" compare in stability?

A7: The choice of the alcohol used to form the ester dramatically affects its stability profile. This allows for the selection of a group that can survive certain reaction conditions while being cleavable under others.

Sulfonate Ester GroupAbbreviationStable ToLabile (Cleaved) ToComments
Isopropyl iPrMild NucleophilesStrong Acids (TFA), Prolonged Storage, Chromatography[1][2]Lability is due to the formation of a stable secondary carbocation.[2]
Neopentyl NeoNucleophiles, Base, ReductionHot Strong Acids (6M HCl, reflux), Strong Lewis Acids (BBr₃)[1][2]Highly sterically hindered, making it very resistant to nucleophilic attack.[1][2]
2,2,2-Trifluoroethyl TFENucleophiles (I⁻, N₃⁻), Acid, ReductionStrong Base (NaOH), Hot NaN₃[1][2]Electron-withdrawing fluorine atoms deactivate the ester toward nucleophilic substitution.[2]
Phenyl PhStrong Nucleophiles (hot NaN₃), Acid, ReductionStrong Base (NaOH)[1][2]The sp²-hybridized carbon makes it very stable to nucleophiles.[1][2]
2,2,2-Trichloroethyl TCENon-basic Nucleophiles, AcidBasic Nucleophiles (Piperidine), Reducing Agents (Zn, Fe)[1][2]Uniquely labile to reducing conditions among common sulfonate esters.[2]

Data summarized from Miller, S. J., et al. (2010). The Journal of Organic Chemistry.[2]

This table serves as a guide for selecting an appropriate sulfonate ester based on the planned synthetic route, ensuring its stability during intermediate steps and allowing for its selective removal when desired.[1]

References
  • K.C. Lou, et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for... - PMC. National Institutes of Health. [Link]

  • (2018). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate. ResearchGate. [Link]

  • sulfonate alpha-olefin | interchimie. Interchimie. [Link]

  • (2026). Sulfonated Para Position Ester Manufacturer & Supplier in China | High Purity Chemicals. Lingxian Chemical Co., Ltd. [Link]

  • K.C. Lou, et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

  • M.A. Tapsak, et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester - Novatia, LLC. Novatia, LLC. [Link]

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. International Journal of Applied Pharmaceutics. [Link]

  • (2019). Sulfonate Esters - Periodic Chemistry. Periodic Chemistry. [Link]

  • Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • WO/1996/018609 FORMATION AND UTILITY OF SULFONIC ACID PROTECTING GROUPS. WIPO. [Link]

  • Y. Sun, et al. (2022). Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis - ACS Publications. American Chemical Society. [Link]

  • T.L. Amyes, et al. (2014). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties - PMC. National Institutes of Health. [Link]

  • How Lithium Triflate Is Made: Synthesis and Purification Methods - Aure Chemical. Aure Chemical. [Link]

  • A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X] - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • R. Hoogenboom, et al. (2009). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC. National Institutes of Health. [Link]

  • 10 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Safety Data Sheet: Sulfonic acids, petroleum, sodium salts - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET. PolySi Lubricants. [Link]

  • (2020). 02.11 Formation of Sulfonate Esters from Alcohols - YouTube. YouTube. [Link]

  • (2014). 10.3: Converting an Alcohol to a Sulfonate Ester - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Sulfonate Esters - Product Quality Research Institute. Product Quality Research Institute. [Link]

  • Sulfonate Esters - How Real is the Risk? - PQRI. Product Quality Research Institute. [Link]

  • Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • M.O. Konev, et al. (2017). Flow Synthesis of Diaryliodonium Triflates | The Journal of Organic Chemistry. American Chemical Society. [Link]

  • K.S.C. Marriott, et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions | Organic Letters. American Chemical Society. [Link]

  • Safe Storage. University of California, Berkeley. [Link]

  • J.G.L. Williams, et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. National Institutes of Health. [Link]

  • (2013). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data - chem.ox.ac.uk. University of Oxford. [Link]

  • (2014). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data - Lund University Research Portal. Lund University. [Link]

  • Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. SPIE. [Link]

  • J.G.L. Williams, et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - ACS Publications. American Chemical Society. [Link]

  • Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions. SciELO. [Link]

Sources

Technical Support Center: Overcoming Poor Yield in Coupling Reactions Involving Thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming poor yields in coupling reactions involving the thiadiazole scaffold. The inherent electronic properties of the thiadiazole ring can present unique challenges in common cross-coupling methodologies. This resource synthesizes field-proven insights and established literature to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling of Halogenated Thiadiazoles

Question: I am attempting a Suzuki-Miyaura coupling with a bromo-1,3,4-thiadiazole derivative and an arylboronic acid, but I am observing very low conversion to the desired product, with the starting material remaining largely unreacted. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in Suzuki-Miyaura couplings of thiadiazoles is a frequent challenge. The electron-deficient nature of the 1,3,4-thiadiazole ring can deactivate the C-X bond towards oxidative addition, a crucial step in the catalytic cycle.[1] Furthermore, the sulfur and nitrogen atoms within the ring can act as ligands, potentially poisoning the palladium catalyst.[2] Here is a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Catalyst and Ligand Incompatibility: The choice of palladium catalyst and ligand is critical for activating the relatively inert C-X bond on the thiadiazole ring and preventing catalyst deactivation.

    • Troubleshooting Protocol:

      • Screen Catalysts: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more electron-rich and bulky phosphine ligand-based catalyst system.[3] Pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like XPhos, SPhos, or tBu₃P have shown success.[4][5]

      • Ligand Screening: A systematic screening of ligands is highly recommended.[6][7] Bulky, electron-donating ligands can facilitate the reductive elimination step and stabilize the active catalytic species.[3] Consider ligands like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) or bulkier monophosphine ligands.[6]

      • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%) to see if conversion improves.

  • Inadequate Base or Solvent System: The base plays a crucial role in the transmetalation step, and the solvent affects the solubility of reagents and the stability of the catalytic species.

    • Troubleshooting Protocol:

      • Base Selection: Mild bases like K₂CO₃ or Cs₂CO₃ are often used.[8][9] However, for less reactive substrates, a stronger base like K₃PO₄ or an alkoxide base (e.g., NaOt-Bu or KOt-Bu) might be necessary, provided your substrate is stable under these conditions.[4]

      • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is standard for Suzuki couplings.[8][10] Ensure your starting materials are soluble in the chosen system. For poorly soluble compounds, consider using a co-solvent.

  • Reaction Temperature and Time: Insufficient thermal energy can lead to slow reaction rates.

    • Troubleshooting Protocol:

      • Increase Temperature: Gradually increase the reaction temperature. For some challenging couplings, refluxing in toluene or dioxane may be required.[8]

      • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction and improve yields by providing rapid and uniform heating.[1][11][12]

Visualizing the Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Thiadiazole Suzuki Coupling catalyst Optimize Catalyst & Ligand start->catalyst Initial Check base_solvent Screen Base & Solvent catalyst->base_solvent success Improved Yield catalyst->success Success temp_time Adjust Temperature & Time base_solvent->temp_time base_solvent->success Success temp_time->success Success

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura couplings of thiadiazoles.

Issue 2: Catalyst Poisoning and Decomposition in Sonogashira Couplings

Question: My Sonogashira coupling of an iodo-1,2,4-thiadiazole with a terminal alkyne is giving a complex mixture of byproducts and a very low yield of the desired product. I suspect catalyst poisoning or substrate decomposition. How can I address this?

Answer:

The sulfur atom in the thiadiazole ring is a known poison for palladium catalysts, and the reaction conditions for Sonogashira couplings can sometimes lead to substrate decomposition.[2] Mitigating these issues requires careful optimization of the reaction parameters.

Potential Causes & Solutions:

  • Catalyst Poisoning by Sulfur: The lone pair of electrons on the thiadiazole's sulfur atom can irreversibly bind to the palladium center, leading to catalyst deactivation.

    • Troubleshooting Protocol:

      • Copper-Free Conditions: Traditional Sonogashira reactions use a copper co-catalyst, which can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[13] Employing copper-free Sonogashira conditions can often provide a cleaner reaction profile.[13]

      • Ligand Choice: Use ligands that can stabilize the palladium catalyst and prevent coordination with the thiadiazole sulfur. Bulky electron-rich phosphine ligands are a good starting point.

      • Heterogeneous Catalysts: Consider using a heterogeneous palladium catalyst. These can sometimes exhibit higher stability and resistance to poisoning.[14]

  • Substrate or Product Decomposition: Thiadiazole rings can be susceptible to cleavage under harsh basic or high-temperature conditions.[1]

    • Troubleshooting Protocol:

      • Milder Base: Switch to a milder base. Instead of strong amine bases like triethylamine or diisopropylethylamine, consider using an inorganic base like K₂CO₃ or Cs₂CO₃.

      • Lower Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Room temperature Sonogashira couplings have been reported for some substrates.[15]

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.

Experimental Protocol: Screening for Optimal Sonogashira Coupling Conditions
  • Setup: To a series of oven-dried reaction vials, add the iodo-thiadiazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a magnetic stir bar.

  • Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) to each vial.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, dioxane, or toluene) and the base (e.g., K₂CO₃, 2.0 equiv.) to each vial.

  • Reaction: Seal the vials and place them in a heating block at the desired temperature (e.g., screen from room temperature to 80 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

  • Analysis: Once the reactions are complete, quench with water, extract with an organic solvent, and analyze the crude mixtures to determine the optimal conditions.

Issue 3: Poor Yields in Buchwald-Hartwig Amination of Chloro- or Bromo-thiadiazoles

Question: I'm struggling to achieve good yields in the Buchwald-Hartwig amination of a 2-chloro-1,3,4-thiadiazole with a primary amine. What are the key parameters to optimize for this transformation?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-deficient heterocycles like thiadiazoles can be challenging.[16][17] The success of this reaction is highly dependent on the interplay between the catalyst, ligand, and base.

Potential Causes & Solutions:

  • Inefficient Catalytic System: The choice of palladium precursor and ligand is paramount for achieving high catalytic turnover.

    • Troubleshooting Protocol:

      • Modern Ligands: Employ modern, bulky, electron-rich biarylmonophosphine ligands such as XPhos, RuPhos, or BrettPhos.[5] These have been specifically designed for challenging cross-coupling reactions.

      • Palladium Pre-catalysts: Use air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) that readily form the active Pd(0) species in situ.

      • Catalyst and Ligand Ratio: The optimal Pd:ligand ratio is typically 1:1 to 1:2. Deviating from this can sometimes be beneficial, so screening different ratios may be necessary.

  • Base Strength and Steric Hindrance: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.

    • Troubleshooting Protocol:

      • Base Screening: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[4][18]

      • Substrate Compatibility: Ensure your thiadiazole and amine are stable to the strong base. If you observe decomposition, a weaker base like Cs₂CO₃ or K₃PO₄ might be a viable alternative, although this may require a more active catalyst system.

  • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.

    • Troubleshooting Protocol:

      • Aprotic Polar Solvents: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.

      • Microwave Heating: As with other coupling reactions, microwave irradiation can often lead to shorter reaction times and improved yields.[4][19]

Data Presentation: Recommended Conditions for Thiadiazole Coupling Reactions
Coupling ReactionPalladium SourceRecommended LigandsBaseSolventTemperature
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, BINAPK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-110 °C or MW
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, XPhosEt₃N, DIPEA, K₂CO₃THF, DMF, TolueneRT - 80 °C or MW
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsXPhos, RuPhos, BrettPhosNaOt-Bu, KOt-Bu, LHMDSToluene, Dioxane, THF80-110 °C or MW
Visualizing the Buchwald-Hartwig Catalytic Cycle and Potential Thiadiazole Interference

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Poisoned_Pd Pd-Thiadiazole Complex (Inactive) Pd0->Poisoned_Pd Coordination PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Base_Amine Base, R₂NH PdII_Aryl->Base_Amine PdII_Amido Ar-Pd(II)-NR₂(L_n) Base_Amine->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Thiadiazole Thiadiazole Thiadiazole->Poisoned_Pd

Caption: The Buchwald-Hartwig catalytic cycle with potential for catalyst poisoning by the thiadiazole substrate.

References

  • Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. PMC. Available at: [Link]

  • Regioselective C-C cross-coupling of 1,2,4-thiadiazoles with maleimides through iridium-catalyzed C-H activation. PubMed. Available at: [Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ACS Publications. Available at: [Link]

  • Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles. PMC. Available at: [Link]

  • Synthesis under Microwave Irradiation of[11][16][20]Triazolo[3,4-b][1][11][16]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation. PMC. Available at: [Link]

  • 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionalization. ACS Publications. Available at: [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. Journal of Medical Research and Innovation. Available at: [Link]

  • Microwave Assisted Synthesis of New β-Lactams Bearing Thiadiazole Moiety. AIP Publishing. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC. Available at: [Link]

  • Green Synthesis of Thiazoles and Thiadiazoles Having Anticancer Activities under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Screening of different ligands for Suzuki coupling a. ResearchGate. Available at: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. Available at: [Link]

  • A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. PMC. Available at: [Link]

  • The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. ACS Publications. Available at: [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][11][16]thiadiazole Series. ResearchGate. Available at: [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. PMC. Available at: [Link]

  • Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. ACS Publications. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. PMC. Available at: [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1][11][16]thiadiazole Series. Semantic Scholar. Available at: [Link]

  • Optimization of Sonogashira chalcone coupling reactions. American Chemical Society. Available at: [Link]

  • Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. PubMed. Available at: [Link]

  • How does sulfur in thiazole poison Pd catalyst?. ResearchGate. Available at: [Link]

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2- d ][11][16][20]thiadiazoles involving S N Ar and Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors. ResearchGate. Available at: [Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. Available at: [Link]

  • THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. AKJournals. Available at: [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. Available at: [Link]

Sources

how to avoid degradation of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Maintaining Solution Stability and Experimental Integrity

Welcome to the technical support center for 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation and ensure the accuracy and reproducibility of your experimental results.

Introduction

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate is a molecule of interest in various research applications. Its unique structure, incorporating both a 1,2,3-thiadiazole ring and a 4-chlorobenzenesulfonate ester, presents specific challenges regarding its stability in solution. Understanding the potential degradation pathways is crucial for obtaining reliable data. This guide provides a comprehensive overview of the factors that can influence the stability of this compound and offers practical solutions to prevent its degradation.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the handling and storage of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate.

Q1: What is the primary cause of degradation for this compound in solution?

A1: The primary degradation pathway is the hydrolysis of the sulfonate ester bond.[1][2][3][4][5] This reaction is often accelerated by the presence of water and can be catalyzed by both acidic and basic conditions.[1][2][3][5]

Q2: How should I store the solid compound and its solutions?

A2: For the solid compound, store it in a tightly sealed container at low temperature (e.g., -20°C), protected from light and moisture. For solutions, it is best to prepare them fresh. If storage is necessary, use an anhydrous aprotic solvent, store at -20°C or lower in a tightly sealed vial with an inert atmosphere (e.g., argon or nitrogen), and protect from light.

Q3: What are the best solvents to use for this compound?

A3: Anhydrous aprotic solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are recommended for short-term use and for preparing stock solutions. It is crucial to use high-purity, dry solvents to minimize water content.[6]

Q4: Can I use protic solvents like methanol or ethanol?

A4: Protic solvents, especially in the presence of any acidic or basic impurities, can lead to solvolysis of the sulfonate ester. If their use is unavoidable, ensure the solvent is anhydrous and the solution is used immediately after preparation.

Q5: Is the compound sensitive to light?

A5: Yes, the 1,2,3-thiadiazole moiety can be susceptible to photodegradation.[7][8] It is recommended to protect solutions from direct exposure to UV and visible light by using amber vials or wrapping containers in aluminum foil.

Q6: How can I tell if my compound has degraded?

A6: Degradation can be detected by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound are indicators of degradation. UV-Vis spectroscopy can also show changes in the absorption spectrum.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Unexpected Loss of Compound Potency or Concentration

Issue: You observe a significant decrease in the biological activity or measured concentration of your compound over a short period.

Potential Causes:

  • Hydrolysis of the Sulfonate Ester: This is the most likely cause, especially if aqueous buffers or non-anhydrous solvents were used.[1][2][3][5] The presence of even trace amounts of water can lead to significant degradation over time.[6][11]

  • Photodegradation: Exposure of the solution to ambient or UV light can cause degradation of the thiadiazole ring.[7][8]

  • Thermal Degradation: Although many sulfonate esters have moderate thermal stability, prolonged exposure to elevated temperatures can accelerate degradation.[12][13][14]

Diagnostic Steps:

  • Analytical Confirmation:

    • Analyze a sample of your solution using HPLC or LC-MS.[9][10]

    • Compare the chromatogram to that of a freshly prepared standard.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The primary hydrolysis products would be 2-(1,2,3-thiadiazol-4-yl)phenol and 4-chlorobenzenesulfonic acid.

  • Review Experimental Conditions:

    • Check the water content of the solvents used.

    • Review the pH of any aqueous solutions or buffers.

    • Assess the duration and intensity of light exposure.

    • Note any steps where the solution was heated.

Corrective Actions:

  • Solvent and Solution Preparation:

    • Use high-purity, anhydrous aprotic solvents.

    • Prepare solutions fresh whenever possible.

    • If using aqueous buffers, prepare the final dilution immediately before use.

  • Storage and Handling:

    • Store stock solutions in anhydrous aprotic solvents at -20°C or -80°C.

    • Use amber vials or foil-wrapped containers to protect from light.

    • Avoid unnecessary freeze-thaw cycles.

  • pH Control:

    • If aqueous solutions are necessary, maintain a neutral pH and use the solution quickly. Avoid strongly acidic or basic conditions.

Guide 2: Appearance of Unknown Peaks in Chromatography

Issue: Your HPLC or LC-MS analysis shows one or more significant unknown peaks that were not present in the initial analysis of the compound.

Potential Causes:

  • Hydrolysis Products: As mentioned, the most common degradation products will be 2-(1,2,3-thiadiazol-4-yl)phenol and 4-chlorobenzenesulfonic acid.

  • Photodegradation Products: Light-induced degradation can lead to various byproducts from the breakdown of the thiadiazole ring.[7][8]

  • Solvent Adducts: In some cases, the compound may react with the solvent, especially if reactive solvents are used or if the solution is stored for extended periods.

Diagnostic Steps:

  • Characterize the Unknown Peaks:

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help in identifying the degradation products.

    • Compare the observed m/z values with the expected masses of potential degradation products (e.g., the hydrolysis products).

    • If available, use tandem mass spectrometry (MS/MS) to obtain structural information about the unknown peaks.[10]

  • Forced Degradation Study:

    • To confirm the identity of the degradation products, you can perform a forced degradation study.

    • Expose small aliquots of a fresh solution to specific stress conditions (e.g., acid, base, light, heat) for a short period.

    • Analyze the stressed samples by HPLC or LC-MS and compare the retention times and mass spectra of the resulting degradation peaks with the unknown peaks in your experimental sample.

Corrective Actions:

  • Once the cause of degradation is identified (e.g., hydrolysis due to water), implement the corrective actions outlined in Guide 1 .

  • If photodegradation is confirmed, strictly adhere to protocols for protecting the solution from light.

  • If solvent adducts are suspected, consider changing the solvent to a less reactive one.

Key Stability Factors and Recommendations

The following table summarizes the key factors affecting the stability of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate and provides recommendations for minimizing degradation.

FactorRisk of DegradationRecommendationsScientific Rationale
Water/Moisture HighUse anhydrous solvents. Store solids and solutions in a dry environment. Prepare aqueous solutions fresh.The sulfonate ester is susceptible to hydrolysis.[1][2][3][5] Water is a key reactant in this process.[6][11]
pH HighAvoid strongly acidic or basic conditions. Maintain neutral pH in aqueous solutions.Both acid and base can catalyze the hydrolysis of the sulfonate ester.[1][2][3][5]
Light Moderate to HighProtect solutions from UV and visible light using amber vials or foil wrapping.The thiadiazole ring can undergo photodegradation.[7][8]
Temperature ModerateStore stock solutions at -20°C or -80°C. Avoid prolonged exposure to elevated temperatures.Higher temperatures can increase the rate of hydrolysis and other degradation reactions.[12][13][14]
Solvent Choice ModerateUse high-purity, anhydrous aprotic solvents (e.g., ACN, DCM, THF). Avoid reactive solvents.Protic solvents can participate in solvolysis. Impurities in solvents can catalyze degradation.
Oxygen/Air Low to ModerateFor long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., argon).While hydrolysis is the primary concern, oxidative degradation of the thiadiazole ring is also possible under certain conditions.

Visualizing Degradation and Troubleshooting

To further aid in understanding the stability of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate, the following diagrams illustrate the primary degradation pathways and a general troubleshooting workflow.

Compound 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate Hydrolysis Hydrolysis (H2O, Acid/Base) Compound->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Hydrolysis_Products 2-(1,2,3-Thiadiazol-4-yl)phenol + 4-Chlorobenzenesulfonic Acid Hydrolysis->Hydrolysis_Products Primary Pathway Photo_Products Thiadiazole Ring Cleavage Products Photodegradation->Photo_Products Secondary Pathway

Caption: Primary degradation pathways for the target compound.

Start Problem Observed: Unexpected Results or Chromatographic Changes Analyze Analyze Sample by HPLC or LC-MS Start->Analyze Compare Compare to a Freshly Prepared Standard Analyze->Compare Degradation_Confirmed Degradation Confirmed? Compare->Degradation_Confirmed Review_Conditions Review Experimental Conditions: Solvent, pH, Light, Temp Degradation_Confirmed->Review_Conditions Yes No_Degradation No Degradation Detected. Investigate Other Experimental Parameters. Degradation_Confirmed->No_Degradation No Identify_Cause Identify Potential Cause(s) Review_Conditions->Identify_Cause Implement_Actions Implement Corrective Actions: - Use Anhydrous Solvents - Protect from Light - Control pH and Temp Identify_Cause->Implement_Actions Verify Verify Fix with New Experiment Implement_Actions->Verify

Caption: A general workflow for troubleshooting compound degradation.

Experimental Protocol: Monitoring Compound Stability by HPLC

This protocol provides a general method for monitoring the stability of your compound in a specific solvent or buffer over time.

Materials:

  • 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

  • High-purity anhydrous solvent (e.g., acetonitrile)

  • Experimental solvent or buffer to be tested

  • HPLC system with a suitable C18 column and UV detector

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of the solid compound and dissolve it in anhydrous acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL). This should be done quickly to minimize exposure to atmospheric moisture.

  • Prepare the Test Solution: Dilute the stock solution with your experimental solvent or buffer to the final working concentration.

  • Initial Analysis (T=0): Immediately inject an aliquot of the test solution into the HPLC system to obtain the initial chromatogram. This will serve as your baseline.

  • Incubation: Store the remaining test solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC.

  • Data Analysis:

    • For each time point, calculate the peak area of the parent compound.

    • Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of the compound remaining.

    • Monitor the appearance and growth of any new peaks, which indicate degradation products.

References

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - ACS Publications. (2013, November 26). Retrieved from [Link]

  • Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. (n.d.). Retrieved from [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. (n.d.). Retrieved from [Link]

  • The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data - University of Oxford. (2013, November 26). Retrieved from [Link]

  • Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. (n.d.). Retrieved from [Link]

  • The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data - Lund University Research Portal. (2014, April 4). Retrieved from [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007, July 27). Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC. (n.d.). Retrieved from [Link]

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. (n.d.). Retrieved from [Link]

  • Sulfonate Esters - Product Quality Research Institute. (n.d.). Retrieved from [Link]

  • Thermal stability of sulfonated Poly(Ether Ether Ketone) films - Pure. (2016, January 1). Retrieved from [Link]

  • Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis - ACS Publications. (2022, August 24). Retrieved from [Link]

  • Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes | Chemistry of Materials - ACS Publications. (n.d.). Retrieved from [Link]

  • Photodegradation of etridiazole by UV radiation during drinking water treatment - PubMed. (2009, July 15). Retrieved from [Link]

  • Synthesis and properties of a series of sulfonate ester photoacid generators - Reaction Chemistry & Engineering (RSC Publishing). (2023, November 24). Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed. (2010, July 2). Retrieved from [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester - Novatia, LLC. (2010, March 10). Retrieved from [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate. (n.d.). Retrieved from [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Request PDF - ResearchGate. (2025, August 30). Retrieved from [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry - ACS Publications. (2010, June 1). Retrieved from [Link]

  • (PDF) Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Under Ambient, Aerobic Conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Retrieved from [Link]

  • US6982292B2 - Use of halogenated sulfonates as a stabilizer booster in PVC - Google Patents. (n.d.).
  • 2-(1,2,3-THIADIAZOL-4-YL)PHENYL 4-CHLOROBENZENESULFONATE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry - PubMed. (2021, November 1). Retrieved from [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]

  • Effect of Thiophene-Hydrazinyl-Thiazole derivative as an efficient dye sensitizer and performance enhancer of TiO2 toward Rhodamine B photodegradation - ResearchGate. (2024, September 21). Retrieved from [Link]

  • Product Class 12: 1,3,4-Thiadiazoles. (n.d.). Retrieved from [Link]

  • 174 Thiadiazoles and Their Properties - ISRES. (n.d.). Retrieved from [Link]

  • Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. (n.d.). Retrieved from [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010, December 9). Retrieved from [Link]

  • (PDF) Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor - ResearchGate. (2022, June 25). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy of Thiadiazole vs. Triazole-Based Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The rising incidence of invasive fungal infections, coupled with the rapid emergence of resistance to standard azole therapies, has necessitated the development of novel antifungal scaffolds. For decades, triazoles (e.g., fluconazole, itraconazole, voriconazole) have served as the clinical gold standard due to their high therapeutic index. However, target-site mutations (e.g., in the ERG11 gene) and the overexpression of efflux pumps (CDR1/CDR2) have severely compromised their clinical utility[1].

Recently, thiadiazole derivatives—specifically 1,3,4-thiadiazoles—have emerged as highly potent alternatives. Their mesoionic character allows for excellent biological membrane penetration, while the highly flexible 2- and 5-positions on the thiadiazole ring permit extensive structural optimization[2]. This guide provides an objective, data-driven comparison of the mechanistic pathways, quantitative efficacy, and experimental validation protocols for thiadiazole versus triazole-based antifungal agents.

Mechanistic Comparison: Causality & Pathways

To rationally design or select an antifungal agent, one must understand the exact causality behind its fungistatic or fungicidal activity.

The Triazole Mechanism: Targeted CYP51 Inhibition

Triazoles exert their primary antifungal effect by targeting lanosterol 14α-demethylase (CYP51) , an essential cytochrome P450 enzyme in the ergosterol biosynthesis pathway. The basic nitrogen (N-4) of the triazole ring coordinates directly with the heme iron atom in the active site of CYP51[3]. This competitive binding blocks the natural substrate (lanosterol), leading to the depletion of ergosterol and the toxic accumulation of 14α-methylated sterols, which disrupts fungal cell membrane integrity[4].

The Thiadiazole Mechanism: Multi-Target Disruption

While molecular docking studies confirm that many thiadiazole derivatives also bind to the CYP51 active site[5], their mechanism of action extends beyond simple enzymatic inhibition. Experimental evidence demonstrates that thiadiazoles induce a multi-target cascade:

  • Cell Wall Biogenesis Disruption: Thiadiazole-treated cells exhibit an inability to maintain cell shape, leading to the formation of giant cells, reduced osmotic resistance, and the leakage of protoplast material[6].

  • Oxidative Stress & Lipid Peroxidation: Certain 1,3,4-thiadiazole derivatives induce the production of endogenous reactive oxygen species (ROS), leading to the release of malondialdehyde (MDA) and severe membrane lipid peroxidation[7].

CYP51_Pathway Lanosterol Lanosterol (Substrate) CYP51 CYP51 (14α-demethylase) Target Enzyme Lanosterol->CYP51 Biosynthesis Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl Sterols (Membrane Disruption) CYP51->ToxicSterols Blocked Pathway Triazoles Triazoles (Heme Iron Binding) Triazoles->CYP51 Competitive Inhibition Thiadiazoles Thiadiazoles (CYP51 Binding & ROS Induction) Thiadiazoles->CYP51 Inhibition ROS Reactive Oxygen Species (Lipid Peroxidation) Thiadiazoles->ROS Induces ROS->ToxicSterols Synergistic Damage

Fig 1: Comparative mechanisms of action for Triazole and Thiadiazole antifungal agents.

Quantitative Efficacy: Comparative Data

The in vitro efficacy of these agents is typically quantified using the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Recent literature highlights that hybridizing the triazole and thiadiazole pharmacophores (e.g., triazolo-thiadiazoles) or utilizing specific nitroheteroaryl-1,3,4-thiadiazoles can yield potencies that surpass traditional commercial triazoles[2][8].

Table 1: In Vitro Antifungal Activity Comparison (MIC Values)
Compound Class / Specific AgentTarget OrganismMIC ValueNotes & Mechanistic Context
Triazole: FluconazoleCandida albicans0.052 µmol/mLStandard baseline for susceptible strains[9].
Triazole: ItraconazoleAspergillus fumigatus0.4 - 0.6 µMHigh affinity for fungal CYP51, but vulnerable to efflux.
Thiadiazole: Allyl-1,3,4-thiadiazol-2-amineCandida albicans0.08 µmol/mLHighly comparable to fluconazole; evades standard resistance[9].
Thiadiazole: Triazolo-thiadiazole (Cmpd 4)Candida spp. (Resistant)2 – 10 µg/mLUp to 80-fold more active than ketoconazole against resistant strains[5][8].
Thiadiazole: Nitroheteroaryl-1,3,4-thiadiazoleAspergillus fumigatus6.25 µg/mLExhibits fungicidal activity by severe hyphal deformation[2].
Thiadiazole: Flavonol-1,3,4-thiadiazole (Y18)Botrytis cinerea2.4 µg/mL (EC₅₀)Superior to commercial azoxystrobin (21.7 µg/mL); induces ROS[7].

Data synthesized from recent comparative screenings[2][7][8][9].

Experimental Protocols: Self-Validating Systems

To objectively compare a novel thiadiazole derivative against a commercial triazole, researchers must employ a self-validating experimental system. It is not enough to simply measure cell death (MIC); one must prove why the cells are dying by quantifying the specific biochemical target (ergosterol).

Protocol A: In Vitro Microdilution Assay (Efficacy Measurement)

This protocol establishes the baseline MIC and MFC, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculum Preparation: Culture the fungal strain (e.g., C. albicans) on Sabouraud Dextrose Agar for 24h. Suspend colonies in sterile saline and adjust the optical density to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute 1:100 in RPMI 1640 medium.

  • Compound Preparation: Dissolve the triazole (control) and thiadiazole derivatives in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate to achieve final concentrations ranging from 0.125 to 256 µg/mL. Causality Note: Ensure final DMSO concentration remains <1% to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 100 µL of the standardized inoculum to each well. Incubate at 35°C for 24–48 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration that results in a 100% (for fungicidal) or 50% (for fungistatic) visual reduction in growth compared to the drug-free control.

Protocol B: Ergosterol Quantification Assay (Mechanism Validation)

To prove that the thiadiazole acts via CYP51 inhibition similar to triazoles, one must extract and quantify total cellular ergosterol.

  • Sub-MIC Treatment: Treat a standardized fungal suspension with the test compound at Sub-MIC levels (e.g., MIC/2 and MIC/4) and incubate for 18 hours. Causality Note: Sub-MIC concentrations are used to ensure cells remain viable enough to synthesize sterols, allowing you to observe the specific pathway shift rather than general necrotic cell death.

  • Saponification: Harvest cells via centrifugation, wash, and resuspend in 3 mL of 25% alcoholic potassium hydroxide. Incubate in an 85°C water bath for 1 hour. Causality Note: Saponification breaks down the lipid bilayer, releasing membrane-bound sterols into the solution.

  • Sterol Extraction: Add a mixture of sterile distilled water and n-heptane. Vortex vigorously for 3 minutes. The ergosterol will partition into the upper non-polar heptane layer.

  • Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette. Scan between 230 nm and 300 nm using a UV spectrophotometer. Ergosterol exhibits characteristic absorption peaks at 271 nm and 281 nm, whereas the toxic intermediate 24(28) dehydroergosterol absorbs at 230 nm and 281 nm. A reduction in the 271 nm peak relative to the control confirms CYP51 inhibition[10].

Experimental_Workflow Inoculum 1. Standardize Fungal Inoculum (0.5 McFarland in RPMI) SerialDilution 2. Serial Dilution of Agents (Triazoles vs Thiadiazoles) Inoculum->SerialDilution Incubation 3. Incubation (35°C for 24-48h) SerialDilution->Incubation MIC_Read 4. Determine MIC (Visual / OD Reduction) Incubation->MIC_Read SubMIC_Culture 5. Sub-MIC Culturing (Maintain Cell Viability) MIC_Read->SubMIC_Culture Select MIC/2 & MIC/4 Saponification 6. Saponification (Release Membrane Sterols) SubMIC_Culture->Saponification Extraction 7. n-Heptane Extraction (Isolate Non-Polar Sterols) Saponification->Extraction UV_Spec 8. UV Spectrophotometry (Quantify 271nm Peak) Extraction->UV_Spec Validate CYP51 Inhibition

Fig 2: Integrated workflow for determining MIC and validating CYP51 inhibition via ergosterol quantification.

Conclusion & Strategic Outlook

While triazoles remain foundational to antifungal therapy due to their specific, high-affinity binding to CYP51, their susceptibility to target-site mutations and efflux mechanisms is a critical limitation[1].

Thiadiazole derivatives, particularly when hybridized with triazole or nitroheteroaryl moieties, offer a compelling evolutionary step in antifungal drug design. They not only retain the ability to inhibit CYP51 but also introduce secondary mechanisms of action—such as the induction of reactive oxygen species and direct disruption of cell wall biogenesis[6][7]. This multi-target profile makes it significantly harder for fungal pathogens to develop cross-resistance, positioning thiadiazoles as highly promising candidates for next-generation fungicidal development.

References

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies MDPI URL: [Link]

  • Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review Puerto Rico Health Sciences Journal URL: [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs Dovepress URL:[Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies PubMed Central (PMC) URL:[Link]

  • Antifungal Activity, Cytotoxicity and Mechanism of Action of Nitroheteroaryl-1,3,4-thiadiazole MJIMA URL: [Link]

  • Recent advances in antifungal drug development targeting lanosterol 14α‐demethylase (CYP51) ResearchGate URL: [Link]

  • 1,3,4-Thiadiazole and 1,2,4-triazole-3(4H)-thione bearing salicylate moiety: synthesis and evaluation as anti-Candida albicans SciELO URL: [Link]

  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation ACS Omega URL: [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents ResearchGate URL:[Link]

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies PubMed Central (PMC) URL:[Link]

Sources

A Strategic Guide to Deconvoluting the Cross-Reactivity of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity. Off-target interactions can precipitate unforeseen toxicities or, in some instances, unveil beneficial polypharmacological profiles.[1] A comprehensive understanding of a compound's cross-reactivity is therefore not merely a regulatory formality but a cornerstone of rational drug design and a critical determinant of clinical success.

This guide provides a robust, multi-tiered framework for the cross-reactivity analysis of the novel compound, 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate . While specific experimental data for this molecule is not yet publicly available, we will utilize it as a central case study to illustrate a systematic approach to identifying its primary targets and de-risking its off-target liabilities. We will compare its hypothetical profile against two well-characterized drugs: the notoriously promiscuous kinase inhibitor, Staurosporine , and the more selective sulfonamide-based anti-inflammatory drug, Celecoxib .

Compound Profile: 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate

A nuanced analysis of a molecule's structure is the first step in predicting its potential biological interactions. The topic compound is a composite of two key pharmacophores: a 1,2,3-thiadiazole ring and a 4-chlorobenzenesulfonate moiety.

  • The 1,2,3-Thiadiazole Moiety: This heterocyclic scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. Derivatives of 1,2,3-thiadiazole have been reported to exhibit a broad spectrum of activities, including antiviral, antifungal, antibacterial, and anticancer properties.[2][3][4] This inherent versatility suggests that our topic compound could potentially interact with a diverse range of proteins.

  • The Sulfonamide Moiety: The sulfonamide group is a cornerstone of medicinal chemistry, most famously associated with antibacterial drugs that inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[1][5][6][7] However, the pharmacological reach of sulfonamides extends far beyond antimicrobials, encompassing diuretics, anticonvulsants, and, notably, selective COX-2 inhibitors like Celecoxib.[5][8]

The combination of these two pharmacologically active moieties in a single molecule underscores the critical need for a thorough cross-reactivity assessment.

Comparator Compounds: Establishing a Selectivity Benchmark

To contextualize the cross-reactivity profile of our topic compound, we will benchmark it against two standards with divergent selectivity profiles.

Comparator Compound Class Primary Target(s) Rationale for Inclusion
Staurosporine Natural Product, Pan-Kinase InhibitorBroad-spectrum inhibition of protein kinases (e.g., PKC, PKA, p60v-src)[9][10]Serves as a positive control for promiscuity, providing a baseline for a highly non-selective compound. Its ATP-competitive nature makes it an excellent benchmark for kinase off-targets.[10][11]
Celecoxib Diaryl-substituted pyrazole, NSAIDCyclooxygenase-2 (COX-2)[8]A selective inhibitor containing a sulfonamide group, similar to the topic compound. Its known off-target effects, including cardiovascular risks, highlight the importance of assessing the broader safety profile of sulfonamide-containing drugs.[8][12][13][14]

A Tiered Approach to Cross-Reactivity Analysis

We advocate for a tiered approach, beginning with broad, cost-effective in silico methods and progressively moving towards more focused and resource-intensive cellular and biochemical assays.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Biochemical Profiling cluster_2 Tier 3: Cellular Validation T1_node Computational Off-Target Prediction (Chemical Similarity, Machine Learning, Docking) T2_node1 Broad Kinase Panel Screening (e.g., KinomeScan) T1_node->T2_node1 Hypothesis Generation T2_node2 GPCR Binding Assays T1_node->T2_node2 T2_node3 Other Relevant Target Panels (e.g., Proteases, Ion Channels) T1_node->T2_node3 T3_node1 Cellular Thermal Shift Assay (CETSA) T2_node1->T3_node1 Hit Confirmation T3_node2 Target Engagement Assays (e.g., NanoBRET) T2_node2->T3_node2 T3_node3 Phenotypic Screening T3_node1->T3_node3 Functional Validation

Caption: A tiered workflow for comprehensive cross-reactivity analysis.

Tier 1: In Silico Off-Target Prediction

The initial phase of our analysis leverages computational tools to predict a landscape of potential interactions. This is a rapid and cost-effective method to generate initial hypotheses and guide the design of subsequent wet-lab experiments.[15]

Methodology:

  • Chemical Similarity Searching: The structure of "2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate" is used as a query against large chemogenomic databases (e.g., ChEMBL). Algorithms identify known bioactive compounds with high structural similarity, and by extension, their documented targets.

  • Machine Learning Models: Predictive models, such as Support Vector Machines (SVM) or deep neural networks, trained on vast datasets of compound-target interactions, can forecast the probability of our compound binding to a wide array of proteins.[16][17] These models can provide a "functional profile" of the molecule.[16]

  • Panel Docking: The compound is computationally "docked" into the binding sites of a large panel of protein crystal structures to estimate binding affinities and identify potential off-targets.[15]

Expected Output: A prioritized list of putative protein targets (e.g., kinases, GPCRs, proteases) with associated confidence scores, which will inform the selection of in vitro screening panels.

Tier 2: In Vitro Biochemical Profiling

Based on the in silico predictions and the known pharmacology of the compound's core moieties, we proceed to broad biochemical screening. This step provides direct, quantitative evidence of interactions with purified proteins.

Kinome-Wide Selectivity Profiling

Given the promiscuous nature of many small molecules towards the human kinome, a comprehensive kinase screen is essential.

Experimental Protocol: Kinase Panel Screen (e.g., QuickScout™)

  • Compound Preparation: The test compound and comparators (Staurosporine, Celecoxib) are prepared at a standard screening concentration (e.g., 1 µM or 10 µM).

  • Assay Execution: The compounds are screened against a panel of over 300 purified human kinases.[18] The activity of each kinase is measured in the presence of the compound, typically using a radiometric or fluorescence-based assay that quantifies the phosphorylation of a substrate.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. The results are often visualized on a "kinome tree" to provide a global view of selectivity.

Hypothetical Data Presentation:

Kinase Target 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate (% Inhibition @ 1µM) Staurosporine (% Inhibition @ 1µM) Celecoxib (% Inhibition @ 1µM)
CDK2/cyclin A 85985
VEGFR2 72958
p38α 659212
EGFR 15883
HER2 12852
COX-2 251095

GPCR Binding Assays

The structural alerts also warrant screening against a panel of G-protein coupled receptors, another major class of drug targets.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared.

  • Competitive Binding: The test compound is incubated with the membranes in the presence of a radiolabeled ligand known to bind to the target receptor.

  • Detection: The amount of radioligand displaced by the test compound is measured, allowing for the determination of binding affinity (Ki). This is performed across a panel of common GPCRs.[19]

Tier 3: Cellular Target Engagement and Validation

Biochemical assays, while informative, do not fully recapitulate the complexities of the cellular environment. Therefore, it is crucial to validate the identified hits in living cells.[20][21][22]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in intact cells without the need for compound labeling.[23][24][25][26] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[25]

G cluster_0 CETSA Workflow A 1. Treat intact cells with a) Vehicle (DMSO) b) Test Compound B 2. Heat cell aliquots to a range of temperatures A->B C 3. Lyse cells and separate soluble and precipitated proteins B->C D 4. Quantify remaining soluble target protein (e.g., Western Blot) C->D E 5. Plot melting curves and determine thermal shift (ΔTm) D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: A relevant cell line is treated with the test compound or vehicle (DMSO).

  • Heating: The treated cells are aliquoted and heated to a range of temperatures.

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated, plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement.[27] Isothermal dose-response experiments can be performed to determine the potency of target engagement in the cellular context (EC50).[24]

Hypothetical Data Presentation:

Target Compound Cellular EC50 (CETSA) Biochemical IC50
CDK2 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate0.5 µM0.2 µM
VEGFR2 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate1.2 µM0.8 µM
p38α 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate> 10 µM2.5 µM

Interpretation of Discrepancies: A significant rightward shift in potency from the biochemical to the cellular assay (as seen hypothetically for p38α) could indicate poor cell permeability, active efflux of the compound, or high intracellular ATP concentrations competing for binding.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The journey from a novel chemical entity to a well-characterized drug candidate is paved with rigorous and iterative testing. The cross-reactivity analysis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenesulfonate serves as a paradigm for this critical process. By employing a tiered strategy that integrates predictive in silico modeling with broad biochemical profiling and robust cellular target validation, researchers can build a comprehensive and reliable selectivity profile. This systematic approach not only identifies potential liabilities early in the discovery pipeline but also uncovers new therapeutic opportunities, ultimately leading to the development of safer and more effective medicines.

References

  • BenchChem. (2025). Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study Approach. BenchChem.
  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures.
  • Zhang, Y., et al. (2020). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR)
  • Wang, L., et al. (2014).
  • Oda, Y., et al. (2009).
  • Barreca, M. L., et al. (2025).
  • Abcam. (n.d.). Staurosporine, Protein kinase inhibitor (CAS 62996-74-1).
  • Patel, R., & Tadi, P. (2024). Celecoxib.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Beerkens, B. L. H., et al. (2025). Covalent functionalization of G protein-coupled receptors by small molecular probes. Royal Society of Chemistry.
  • Abdel-Halim, H., et al. (2020). HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • Wikipedia. (n.d.). Staurosporine.
  • Promega Corporation. (n.d.). GPCR Research Solutions.
  • Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects.
  • Kushwaha, N., et al. (2020). Biological Activities of Thiadiazole Derivatives: A Review.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Pelago Bioscience. (n.d.). Understanding CETSA®.
  • Wang, Y., et al. (2024). The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform.
  • Pérez-Benítez, J., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Bouzo, M., et al. (2020). Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. PNAS.
  • BenchChem. (2025).
  • Fields, T. R. (2022). Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). Hospital for Special Surgery.
  • Lele, T. H., et al. (2025). Effects of Celecoxib, a Novel Cyclooxygenase-2 Inhibitor, on Platelet Function in Healthy Adults: A Randomized, Controlled Trial.
  • Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology.
  • Smith, N. F., et al. (2015).
  • Al-Ali, H., et al. (2025).
  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
  • Keiser, M. J., et al. (2008). In Silico Functional Profiling of Small Molecules and Its Applications.
  • Oncolines B.V. (2024). Kinome Profiling.
  • Irfan, M., et al. (2021).
  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Singh, R. P., et al. (2025). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.
  • Gpatindia. (2025). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT.
  • Kancha, D., et al. (2008).
  • Li, Y., et al. (2024). The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp. MDPI.
  • Singh, I. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy.
  • Zhang, D., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed.
  • Pfizer. (2016). Landmark Study Demonstrates Pfizer's Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen.
  • Revvity. (n.d.). GPCR research reagents.
  • Kim, S., et al. (2025). Variant-aware Cas-OFFinder: web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research | Oxford Academic.
  • Lomenick, B., et al. (2011). Determining target engagement in living systems. PMC.
  • ResearchGate. (n.d.). In silico tools for off-target prediction.
  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • Molecular Devices. (n.d.). GPCRs - G Protein-Coupled Receptors.
  • Chen, Y., et al. (2023). AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors. PMC.
  • EBSCO. (n.d.). Sulfonamide (medicine) | Health and Medicine | Research Starters.

Sources

comparison of benzenesulfonate esters as tubulin inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug development, I frequently encounter the limitations of classical microtubule-targeting agents (MTAs). While compounds like Paclitaxel and Vinca alkaloids are clinical mainstays, their efficacy is frequently compromised by multidrug resistance (MDR)—specifically P-glycoprotein (P-gp) overexpression—and severe dose-limiting toxicities[1].

Combretastatin A-4 (CA-4), a potent colchicine-binding site (C-BS) inhibitor, offered a promising alternative by evading P-gp efflux. However, its clinical utility is severely hampered by the metabolic instability and spontaneous isomerization of its cis-olefinic bridge into the inactive trans-isoform under physiological conditions[2].

To overcome this, structural biologists and medicinal chemists have engineered benzenesulfonate esters as bioisosteric replacements for the olefinic bridge. This guide provides an in-depth technical comparison of benzenesulfonate ester tubulin inhibitors—specifically phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs)—against classical MTAs, detailing their pharmacological advantages, structural causality, and the experimental protocols required to validate their efficacy.

Structural Causality: Why Benzenesulfonate Esters?

The design of PIB-SOs relies on rational pharmacophore mapping. In CA-4, the trimethoxyphenyl (TMP) ring and the cis-olefinic bridge are critical for docking into the hydrophobic pocket of the C-BS at the interface of α

  • and β -tubulin[2].

By replacing the unstable cis-olefin with a benzenesulfonate ester linkage, researchers lock the molecule into a bioactive spatial geometry that perfectly mimics the cis-conformation of CA-4[3]. Furthermore, replacing the TMP ring with a phenylimidazolidin-2-one moiety creates PIB-SOs, which maintain low-nanomolar antiproliferative activity while demonstrating absolute chemical stability against photo-isomerization and superior metabolic resistance[1][4]. Recent advancements have also introduced 2,6-difluorinated benzenesulfonate esters (2,6-PFB-SOs), which further block cytochrome P450-mediated oxidative metabolism, drastically improving hepatic stability[5].

Pathway Inhibitor Benzenesulfonate Esters (e.g., PIB-SOs) CBS Colchicine-Binding Site (β-Tubulin) Inhibitor->CBS High Affinity Binding Polymerization Inhibition of Tubulin Polymerization CBS->Polymerization Blocks α/β Dimerization CellCycle G2/M Phase Arrest Polymerization->CellCycle Apoptosis Cytoskeleton Disruption & Apoptosis CellCycle->Apoptosis

Mechanism of benzenesulfonate ester tubulin inhibitors driving cancer cell apoptosis.

Quantitative Performance Comparison

To objectively evaluate benzenesulfonate esters, we must benchmark them against the native CA-4 and standard-of-care MTAs. The data below synthesizes in vitro performance across sensitive and MDR cancer cell lines.

Therapeutic AgentChemical ClassPrimary Binding SiteIC50 (M21 Melanoma)P-gp Efflux SusceptibilityMetabolic / Chemical Stability
PIB-SOs (e.g., IMZ-602) Benzenesulfonate EsterColchicine (C-BS)< 10 nMResistant (No efflux)High (Stable linkage)
2,6-PFB-SOs Fluorinated Sulfonate EsterColchicine (C-BS)23 - 900 nMResistant (No efflux)Very High (Hepatic stable)
Combretastatin A-4 Stilbene derivativeColchicine (C-BS)~ 3 nMResistantLow (cis to trans isomerization)
Paclitaxel TaxaneTaxane Site~ 2.5 nMHighly SusceptibleModerate
Vinblastine Vinca AlkaloidVinca Site~ 1.5 nMHighly SusceptibleModerate

Data synthesis derived from Fortin et al.[4][5] and related structure-activity relationship studies[2].

Key Takeaway: While Paclitaxel and Vinblastine lose orders of magnitude of potency in P-gp overexpressing cells, benzenesulfonate esters retain their low-nanomolar efficacy[4]. The sulfonate ester linkage solves CA-4's stability issues without sacrificing binding affinity.

Self-Validating Experimental Methodologies

To rigorously validate a novel benzenesulfonate ester as a C-BS tubulin inhibitor, researchers must employ orthogonal assays. Below are the field-proven, step-by-step protocols designed to prove direct target engagement and functional consequence.

Protocol A: EBI Competitive Binding Assay (Target Engagement)

Causality: N,N'-ethylenebis(iodoacetamide) (EBI) covalently crosslinks Cys239 and Cys354 on β -tubulin. Because the colchicine-binding site is located exactly at this junction, a true C-BS inhibitor will sterically block EBI crosslinking[6]. The reduction of the crosslinked adduct is a direct, self-validating measure of binding affinity.

  • Preparation: Purify bovine brain tubulin and resuspend to 10 μ M in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Compound Incubation: Incubate tubulin with the benzenesulfonate ester (e.g., 10 μ M to 100 μ M) for 1 hour at 37°C. Use CA-4 as a positive control and DMSO as a vehicle control.

  • Crosslinking: Add EBI to a final concentration of 100 μ M. Incubate for an additional 1.5 hours at 37°C.

  • Termination: Quench the reaction by adding β -mercaptoethanol (final concentration 10 mM).

  • Resolution: Denature samples in Laemmli buffer and resolve via 8% SDS-PAGE.

  • Detection: Perform a Western blot using a monoclonal anti- β -tubulin antibody.

  • Validation: In the vehicle control, a distinct upper band (crosslinked β -tubulin) will appear. A successful benzenesulfonate ester will dose-dependently abrogate the formation of this upper band, proving C-BS occupancy[6].

Workflow Step1 1. Incubate Tubulin with Benzenesulfonate Ester Step2 2. Add EBI Crosslinker (Targets Cys239 & Cys354) Step1->Step2 Step3 3. Quench & Resolve via SDS-PAGE Step2->Step3 Step4 4. Western Blot Analysis (Anti-β-tubulin) Step3->Step4 Result 5. Quantify β-tubulin Adduct (Loss of adduct = C-BS Binding) Step4->Result

Workflow for validating benzenesulfonate ester binding via EBI crosslinking assay.

Protocol B: Cell-Free Tubulin Polymerization Assay (Functional Consequence)

Causality: Binding to the C-BS prevents the curved α/β -tubulin heterodimer from adopting the straight conformation required for microtubule assembly. Using a fluorescent reporter that increases in quantum yield upon incorporation into microtubules provides real-time kinetic validation of polymerization inhibition.

  • Reagent Setup: Utilize a commercial fluorescent tubulin polymerization assay kit (e.g., Cytoskeleton Inc.). Keep all reagents, including the 96-well half-area plate, strictly on ice to prevent premature polymerization.

  • Compound Plating: Add 5 μ L of the benzenesulfonate ester (at 10x final concentration in 10% DMSO) to the wells. Include Paclitaxel (enhancer control) and CA-4 (inhibitor control).

  • Tubulin Addition: Rapidly add 45 μ L of the tubulin reaction mix (3 mg/mL tubulin, 1 mM GTP, 20% glycerol, and fluorescent reporter in PEM buffer) to each well.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Measurement: Read fluorescence (Excitation ~360 nm / Emission ~420 nm) every 1 minute for 60 minutes.

  • Validation: The vehicle control will show a classic sigmoidal nucleation and elongation curve. A potent benzenesulfonate ester will flatten this curve entirely, validating its role as a polymerization inhibitor rather than a stabilizer[1].

Conclusion

Benzenesulfonate esters, particularly PIB-SOs, represent a masterclass in rational drug design. By leveraging the sulfonate ester moiety as a bioisostere for the cis-olefinic bridge of Combretastatin A-4, researchers have successfully decoupled potent C-BS inhibitory activity from the chemical instability that plagues earlier generations of antimitotics. Supported by rigorous EBI-crosslinking and polymerization assays, these compounds offer a highly stable, P-gp-evading pipeline for next-generation oncology therapeutics.

Sources

quantitative structure-activity relationship (QSAR) analysis of thiadiazole sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, coupled with a sulfonamide functional group, represents a privileged scaffold in medicinal chemistry. This combination is renowned for its potent and selective inhibition of various enzyme systems, most notably the carbonic anhydrases (CAs), which are implicated in a range of pathologies from glaucoma to cancer.[1][2] Quantitative Structure-Activity Relationship (QSAR) analysis is an indispensable computational tool in the rational design and optimization of these compounds, providing a mathematical bridge between a molecule's structural or physicochemical properties and its biological activity.[3]

This guide offers an in-depth comparison of QSAR methodologies as applied to thiadiazole sulfonamides, grounded in field-proven insights and experimental data. We will explore the causality behind methodological choices, detail self-validating experimental and computational protocols, and provide a framework for interpreting the results to guide the synthesis of more potent and selective drug candidates.

Comparing the Alternatives: A Strategic Overview of QSAR Methodologies

The selection of a QSAR methodology is a critical decision driven by the specific research question, the nature of the available dataset, and the desired level of mechanistic insight. The primary distinction lies between 2D-QSAR and 3D-QSAR approaches.[4]

  • 2D-QSAR: These models utilize descriptors derived from the 2D representation of a molecule, such as topological indices, physicochemical properties (e.g., LogP), and electronic features.[4] They are computationally efficient and are particularly useful for screening large libraries or when the three-dimensional binding mode is unknown.[4] Methods like Multiple Linear Regression (MLR) are often employed to build these models.[5]

  • 3D-QSAR: These methods incorporate the three-dimensional structural information of molecules, including their spatial arrangement and interaction fields (steric, electrostatic, hydrophobic).[3][4] Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are mainstays of this approach.[2][6] 3D-QSAR is exceptionally powerful for lead optimization, as it provides a visual and quantitative map of where molecular modifications are likely to enhance or diminish activity.[6] This is predicated on a reliable alignment of the molecules, which assumes they bind to the target in a similar orientation.[2]

Causality of Choice: For thiadiazole sulfonamides targeting a well-defined enzyme active site like that of carbonic anhydrase, 3D-QSAR methods are generally superior for lead optimization . The sulfonamide group's interaction with the catalytic zinc ion provides a conserved binding motif, which serves as a robust anchor for molecular alignment—a critical prerequisite for successful CoMFA and CoMSIA studies.[7] The resulting 3D contour maps provide direct, intuitive guidance for chemists to modify the thiadiazole substituents to achieve better complementarity with the enzyme's active site.[6] 2D-QSAR may still be valuable in early-stage discovery for filtering large virtual libraries to identify initial hits with desirable drug-like properties.

Performance Comparison of QSAR Models for Thiadiazole Sulfonamides

The robustness and predictive power of a QSAR model are evaluated using several statistical metrics. The following table synthesizes data from various studies on thiadiazole sulfonamides, offering a comparative look at the performance of different methods.

QSAR MethodTarget/ActivityNo. of Compoundsq² (or Q²)Predictive r² (pred_r²)Reference
3D-QSAR (Pharmacophore)Antitubulin Agents630.82040.89250.83[8]
3D-QSAR (CoMFA-RF)Carbonic Anhydrase I32 (24 training)0.6150.701Not Reported[7]
3D-QSAR (CoMSIA)Carbonic Anhydrase I32 (24 training)0.6370.713Not Reported[7]
2D-QSAR (MLR)Carbonic Anhydrase II180.850.94Not Reported[5]
3D-QSAR (CoMFA)Antifungal330.8650.994Not Reported[9]
3D-QSAR (CoMSIA)Antifungal330.8060.979Not Reported[9]

Key Statistical Metrics Explained:

  • r² (Coefficient of Determination): Measures the goodness-of-fit of the model to the training data. A value closer to 1.0 indicates a better fit.

  • q² (or Q²) (Cross-validated r²): A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. A q² > 0.5 is generally considered indicative of a robust model.[8]

  • Predictive r² (pred_r²): Measures the model's ability to predict the activity of an external test set of compounds not used in model development. A pred_r² > 0.6 is considered a strong indicator of external predictivity.

A Self-Validating Protocol for 3D-QSAR (CoMFA/CoMSIA) Modeling

This protocol outlines a rigorous, step-by-step workflow for developing a predictive 3D-QSAR model, incorporating best practices that ensure scientific integrity.[8][10] This workflow is designed to be a self-validating system, adhering to the OECD principles for QSAR model validation.[11][12][13]

QSAR_Workflow cluster_Data 1. Data Preparation cluster_Model 2. Model Building cluster_Validation 3. Model Validation & Interpretation DataCollection Dataset Collection (Structures & IC50/Ki values) DataCuration Data Curation (Standardize structures, check activity data) DataCollection->DataCuration DataSplit Dataset Splitting (Training set ~75%, Test set ~25%) DataCuration->DataSplit Conformation 3D Structure Generation & Energy Minimization DataSplit->Conformation Alignment Molecular Alignment (e.g., on sulfonamide core) Conformation->Alignment FieldCalc Field Calculation (Steric, Electrostatic, etc.) Alignment->FieldCalc PLS PLS Analysis (Correlate fields with activity) FieldCalc->PLS InternalVal Internal Validation (Cross-validation, q²) PLS->InternalVal ExternalVal External Validation (Predict test set, pred_r²) InternalVal->ExternalVal YScramble Y-Scrambling (Check for chance correlation) ExternalVal->YScramble ContourMaps Generate & Interpret Contour Maps YScramble->ContourMaps NewDesign NewDesign ContourMaps->NewDesign Design New Compounds CA_Inhibition cluster_Reaction Inhibition Mechanism Enzyme Carbonic Anhydrase Active Site Zn²⁺ His94, His96, His119 Complex Enzyme-Inhibitor Complex R-SO₂NH⁻---Zn²⁺ Enzyme:f1->Complex:f1 Binding Inhibitor Thiadiazole Sulfonamide R-SO₂NH₂ Inhibitor:f1->Complex:f1 Coordinates to Zinc Description The sulfonamide group binds to the catalytic zinc ion, blocking the active site and preventing substrate access.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

A 3D-QSAR study on these inhibitors would use the sulfonamide-zinc interaction as the basis for alignment. The resulting contour maps would reveal the steric and electrostatic requirements of the pocket surrounding the thiadiazole ring, guiding chemists on how to modify the 'R' group to achieve higher affinity and potentially, selectivity for different CA isoforms (e.g., tumor-associated CA-IX vs. ubiquitous CA-II). [1]

Experimental Validation: The Self-Validating Loop

A QSAR model's predictions are hypotheses that must be tested experimentally. The most common method for validating predictions for CA inhibitors is the stopped-flow CO₂ hydration assay.

Protocol: Stopped-Flow CO₂ Hydration Assay
  • Principle: This method directly measures the enzyme-catalyzed rate of CO₂ hydration. This reaction produces protons, causing a pH drop in a buffered solution, which is monitored by a pH indicator dye. The rate of color change is proportional to the enzyme's activity. * Materials:

    • Purified recombinant human carbonic anhydrase isoform (e.g., hCA-II, hCA-IX).

    • Synthesized inhibitor compounds (dissolved in DMSO).

    • Buffer (e.g., Tris-HCl) and pH indicator (e.g., phenol red).

    • CO₂-saturated water.

    • A stopped-flow spectrophotometer.

  • Procedure:

    • Pre-incubation: A solution of the CA enzyme is pre-incubated with the inhibitor at various concentrations for a set time (e.g., 15 minutes) to allow the enzyme-inhibitor complex to form. 2. Reaction Initiation: In the stopped-flow instrument, the enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer solution.

    • Data Acquisition: The change in the pH indicator's absorbance is monitored over a few seconds at a specific wavelength.

    • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curve. These velocities are plotted against inhibitor concentration to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity). The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation. The experimentally determined Kᵢ values for newly synthesized compounds can then be compared to the values predicted by the QSAR model. A strong correlation between the predicted and experimental values validates the model's predictive power and closes the design-synthesize-test-analyze loop.

Conclusion

The QSAR analysis of thiadiazole sulfonamides is a powerful strategy for accelerating the discovery of potent and selective enzyme inhibitors. By choosing the appropriate methodology—often a 3D-QSAR approach like CoMFA or CoMSIA for this class of compounds—and adhering to a rigorous, self-validating workflow, researchers can generate reliable models. These models, visualized through contour maps, provide clear, actionable insights for molecular design. Critically, the computational predictions must be intrinsically linked with experimental validation, creating a synergistic cycle that efficiently drives drug discovery projects forward.

References

  • OECD. (2004). The Report from the Expert Group on (Quantitative) Structure-Activity Relationships ((Q)SARs) on the Principles for the Validation of (Q)SARs. OECD. [Link]

  • Khan, M. F., Verma, G., Akhtar, W., Shaquiquzzaman, M., Akhter, M., Rizvi, M. A., & Alam, M. M. (2016). Pharmacophore modeling, 3D-QSAR, docking study and ADME prediction of acyl 1,3,4-thiadiazole amides and sulfonamides as antitubulin agents. Journal of Molecular Graphics and Modelling, 69, 10-25. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the Basics of QSAR for Applications in Pharmaceutical Sciences and Risk Assessment. Academic Press. [Link]

  • Akula, K. C., et al. (2010). Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors. Medicinal Chemistry Research, 20(3), 233-243. [Link]

  • Kia, M. (2022). Linear QSAR study of Sulfonamide drugs using by imperialist competitive algorithm. International Journal of Bio-Inorganic Hybrid Nanomaterials, 11(4), 163-171. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • OECD. (2014). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. [Link]

  • Singh, K., & Agrawal, V. K. (2009). Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. Medicinal Chemistry Research, 18(7), 550-560. [Link]

  • Wang, K., et al. (2021). Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. Molecules, 26(11), 3123. [Link]

  • Kumar, A., et al. (2011). Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 529-539. [Link]

  • BioNome. (2024). 2D vs 3D QSAR Modeling: Key Differences and Applications in Bangalore. BioNome. [Link]

  • Koyutürk, M., et al. (2012). A DFT-Based QSARs Study of Acetazolamide/Sulfanilamide Derivatives with Carbonic Anhydrase (CA-II) Isozyme Inhibitory Activity. International Journal of Molecular Sciences, 13(7), 8972-8987. [Link]

  • Wang, X., et al. (2022). Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science, 24(4), 732-742. [Link]

  • Adib, M., et al. (2012). Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. Iranian Journal of Pharmaceutical Research, 11(4), 1067-1077. [Link]

  • Abdel-Aziz, A. A., et al. (2023). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 16(5), 104713. [Link]

  • Thareja, S., et al. (2010). 3D QSAR studies on 1, 3, 4-thiadiazole derivatives: an approach to design novel anticonvulsants. Medicinal Chemistry, 6(4), 233-238. [Link]

  • De Simone, G., & Supuran, C. T. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(23), 10764-10773. [Link]

  • Khan, K. M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 218591. [Link]

  • Liu, T., et al. (2008). Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors. Journal of Computer-Aided Molecular Design, 22(10), 723-736. [Link]

  • Wang, Y., et al. (2022). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) studies on α(1A)-adrenergic receptor antagonists based on pharmacophore molecular alignment. International Journal of Molecular Sciences, 12(10), 7022-7040. [Link]

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry, 10(1), 95-115. [Link]

  • Dubey, S., et al. (2016). Quantitative Structure Activity Relationship of 2, 5, 6–Trisubstituted imidazo (2, 1-b)-1, 3, 4–Thiadiazole as Anticancer Compunds. International Journal of Pharmaceutical Sciences and Research, 7(1), 1000-1008. [Link]

  • Tropsha, A., et al. (2004). Application of Predictive QSAR Models to Database Mining: Identification and Experimental Validation of Novel Anticonvulsant Compounds. Journal of Medicinal Chemistry, 47(7), 1879-1893. [Link]

  • Scribd. (n.d.). Understanding Comparative Molecular Field Analysis. [Link]

  • Li, H., & Yang, L. (2010). How to Generate Reliable and Predictive CoMFA Models. Current Medicinal Chemistry, 17(27), 3090-3100. [Link]

  • SYBYL. (n.d.). 2.4 CoMFA Tutorial. Tripos International. [Link]

  • Innocenti, A., et al. (2006). Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements. Journal of Medicinal Chemistry, 49(12), 3584-3590. [Link]

  • Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

  • Neovarsity. (2024). Beginner's Guide to 3D-QSAR in Drug Design. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。